1,1-Bis(morpholino)ethylene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1-morpholin-4-ylethenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(11-2-6-13-7-3-11)12-4-8-14-9-5-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZCVVWTRIDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(N1CCOCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337624 | |
| Record name | 1,1-Bis(morpholino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14212-87-4 | |
| Record name | 1,1-Bis(morpholino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Bis(morpholino)ethylene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,1-bis(morpholino)ethylene, a versatile ketene aminal. Detailed experimental protocols for its preparation are presented, alongside a summary of its known physical, chemical, and spectral properties. The reactivity of this electron-rich alkene is discussed in the context of its utility as a synthetic intermediate. Furthermore, this guide explores its emerging applications in polymer chemistry and drug delivery systems, offering insights for researchers in materials science and pharmaceutical development.
Introduction
This compound, also known as 1,1-dimorpholinoethylene, is a valuable organic compound featuring a carbon-carbon double bond substituted with two morpholine rings. This unique structure classifies it as a ketene N,N-acetal or an enediamine, bestowing upon it a distinct reactivity profile characterized by a highly electron-rich double bond. This inherent nucleophilicity makes it a valuable precursor in various organic transformations, particularly in the synthesis of more complex heterocyclic systems. This guide aims to provide a detailed technical resource for researchers and professionals interested in the synthesis and utilization of this versatile building block.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound involves the reaction of an acetal with morpholine. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from N,N-Dimethylacetamide Dimethyl Acetal and Morpholine
This procedure outlines the synthesis of this compound from commercially available starting materials.
Materials:
-
N,N-dimethylacetamide dimethyl acetal
-
Morpholine
-
Vacuum distillation apparatus
-
Oil bath
-
Celite
Procedure:
-
In a vacuum distillation apparatus, combine N,N-dimethylacetamide dimethyl acetal (1 equivalent) and morpholine (3 equivalents).
-
Heat the reaction mixture in a pre-heated oil bath to 110 °C for 1 hour. During this time, methanol will distill off.
-
Increase the temperature to 150 °C and continue stirring the mixture overnight.
-
Remove the excess morpholine and any other volatile components under reduced pressure (50 mbar) at 150 °C for 30 minutes.
-
Cool the residue to room temperature, which should induce crystallization of the product.
-
The resulting orange solid can be used directly or further purified. An 80% yield is typically achieved.
Workflow for the Synthesis of this compound:
Caption: Reaction workflow for the synthesis of this compound.
Physical and Chemical Properties
This compound is typically a white to pale yellow or orange crystalline solid.[1] It should be stored in a cool, dark place under an inert atmosphere and protected from moisture.[1] It is known to be incompatible with oxidizing agents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | White to orange to green powder to lump | |
| Purity | >97.0% (GC) | |
| Storage | Room temperature, under inert gas, moisture sensitive | |
| CAS Number | 14212-87-4 | [3] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information about the proton environments in the molecule.
Table 2: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 3.68 | t | 4.6 | O-CH₂ | [3] |
| 3.30 | s | - | =CH₂ | [3] |
| 2.86 | t | 4.6 | N-CH₂ | [3] |
¹³C NMR Spectroscopy
While a specific literature source for the ¹³C NMR spectrum of this compound was not identified in the immediate search, typical chemical shifts for similar structures can be predicted. The olefinic carbons are expected to appear in the downfield region, while the carbons of the morpholine rings will be in the aliphatic region.
Table 3: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C=(N)₂ |
| ~70-80 | =CH₂ |
| ~65-70 | O-CH₂ |
| ~45-55 | N-CH₂ |
Note: These are predicted values and should be confirmed by experimental data.
Other Spectral Data
Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy data are also available for this compound through databases such as PubChem, though not detailed here.[2]
Reactivity and Synthetic Applications
The electron-rich nature of the double bond in this compound makes it highly nucleophilic and susceptible to reactions with a variety of electrophiles. This reactivity is the basis for its utility in organic synthesis.
General Reactivity
As a ketene aminal, this compound is expected to undergo reactions typical of this class of compounds. These include:
-
Hydrolysis: Reaction with water, particularly under acidic conditions, will likely lead to the formation of N-acetylmorpholine.
-
Reactions with Electrophiles: It readily reacts with various electrophiles at the β-carbon of the double bond.
-
Cycloaddition Reactions: It can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Precursor to Diaminoacetylenes
A significant application of this compound is its use as a precursor for the synthesis of dimorpholinoacetylene. This transformation involves a bromination step to form a dibromoketene aminal, followed by a Fritsch-Buttenberg-Wiechell rearrangement upon lithiation.[3]
Logical Relationship of Synthetic Transformation:
Caption: Conversion of this compound to dimorpholinoacetylene.
Potential Applications in Materials Science and Drug Delivery
While detailed studies are emerging, this compound shows promise in specialized applications.
Polymer Chemistry
Due to the presence of two reactive nitrogen atoms and a polymerizable double bond, this compound is suggested to have applications as a crosslinking agent in the synthesis of various polymers.[4][5] Crosslinking can enhance the mechanical properties and thermal stability of polymeric materials.
Drug Delivery Systems
The morpholine moiety is a common structural feature in many pharmaceuticals. It is proposed that this compound could be used in the formulation of drug delivery systems.[4] Its ability to be incorporated into polymer backbones could allow for the creation of biocompatible and biodegradable materials for the controlled release of active pharmaceutical ingredients. The morpholine groups may also impart favorable solubility and pharmacokinetic properties to such systems.
Conclusion
This compound is a readily accessible and highly reactive ketene aminal with significant potential in organic synthesis and materials science. The straightforward synthesis and the nucleophilic character of its double bond make it a valuable intermediate for the construction of more complex molecules, such as diaminoacetylenes. Its potential applications as a crosslinking agent in polymers and as a component in drug delivery systems are areas that warrant further investigation. This technical guide provides a solid foundation of its synthesis and known properties to aid researchers in exploring the full potential of this versatile compound.
References
physical and chemical properties of 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a valuable reagent in organic synthesis. As a ketene N,N-acetal, its unique electronic structure, characterized by a nucleophilic double bond, makes it a versatile building block for the construction of a variety of molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in research and drug development.
Physical and Chemical Properties
This compound is a white to pale yellow crystalline solid.[1] It is known to be sensitive to moisture and incompatible with strong oxidizing agents.[1] Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain its stability.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | White to pale yellow crystal | [1] |
| CAS Number | 14212-87-4 | [2] |
Spectral Data
The structural characterization of this compound is typically achieved through standard spectroscopic techniques.
| Spectroscopy | Key Data |
| ¹H NMR | Spectral data in CDCl₃ shows characteristic shifts for the morpholine and ethylene protons. |
| ¹³C NMR | Spectral data in CDCl₃ reveals the chemical shifts for the carbon atoms of the morpholine rings and the ethylene group. |
| FTIR | The infrared spectrum shows characteristic absorption bands for C-H, C-N, C-O, and C=C bonds. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
While several methods for the synthesis of ketene N,N-acetals exist, a common approach involves the reaction of a secondary amine with a suitable two-carbon electrophile. A plausible synthesis of this compound involves the reaction of morpholine with 1,1-dichloroethylene.
Materials:
-
Morpholine
-
1,1-Dichloroethylene
-
Anhydrous non-polar solvent (e.g., toluene or benzene)
-
Strong base (e.g., sodium amide or potassium tert-butoxide)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of morpholine (2.2 equivalents) in an anhydrous non-polar solvent.
-
Cool the flask in an ice bath and slowly add a strong base (2.0 equivalents).
-
To this stirred suspension, add 1,1-dichloroethylene (1.0 equivalent) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to afford this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Parameters: Standard acquisition parameters for ¹H NMR.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Parameters: Standard proton-decoupled acquisition with a sufficient number of scans to obtain a good signal-to-noise ratio.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the resulting fine powder to a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
Measurement:
-
Instrument: FTIR Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Background: A spectrum of a pure KBr pellet should be recorded as the background.
Chemical Reactivity
As a ketene N,N-acetal, this compound exhibits characteristic reactivity, primarily acting as a strong nucleophile at the β-carbon of the ethylene moiety. This reactivity is due to the electron-donating nature of the two nitrogen atoms, which increases the electron density of the C=C double bond.
Reaction with Electrophiles
This compound readily reacts with a variety of electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the β-position. The initial product is an iminium salt, which can then be hydrolyzed to a ketone.
Caption: General reaction of this compound with an alkyl halide.
Hydrolysis
Under acidic conditions, this compound can be hydrolyzed to produce N-acetylmorpholine. The mechanism involves the protonation of the β-carbon, followed by the attack of water and subsequent elimination of a morpholine molecule.
Caption: Proposed mechanism for the hydrolysis of this compound.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool in organic synthesis and potentially in the development of novel therapeutic agents.
Synthetic Applications
As a ketene N,N-acetal, this compound serves as a synthetic equivalent of a ketene or an enolate, offering advantages in terms of stability and handling. It can be employed in various carbon-carbon bond-forming reactions, including:
-
Alkylation and Acylation: As demonstrated, it can be readily alkylated and acylated at the β-position.
-
Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions to form various carbocyclic and heterocyclic systems.
-
Multicomponent Reactions: Its reactivity makes it a suitable component in one-pot multicomponent reactions for the efficient synthesis of complex molecules.
Potential in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. While direct biological applications of this compound are not extensively documented, its utility as a synthetic intermediate allows for the introduction of the morpholine group into more complex molecules with potential therapeutic activity.
The ability to functionalize the ethylene backbone of this compound provides a route to a diverse range of morpholine-containing compounds. These derivatives can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a valuable tool for researchers and scientists. While its direct role in drug development is yet to be fully explored, its utility as a synthetic intermediate for the construction of novel morpholine-containing compounds warrants further investigation in the pursuit of new therapeutic agents. This guide provides a foundational understanding of this compound, aiming to facilitate its effective use in the laboratory.
References
An In-Depth Technical Guide to 1,1-Bis(morpholino)ethylene
CAS Number: 14212-87-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Bis(morpholino)ethylene, a versatile building block in organic synthesis. Due to its electron-rich olefinic nature, this compound serves as a valuable precursor for a variety of chemical transformations. This document collates available data on its chemical and physical properties, outlines representative experimental protocols, and explores its potential, though currently undocumented, relevance in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as 1,1-dimorpholinoethylene, is a morpholine derivative that typically appears as a white to pale yellow crystal.[1] It is advisable to store this compound in a cool, dark place under an inert gas atmosphere and protected from moisture.[1] It is incompatible with oxidizing agents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14212-87-4 | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| Appearance | White to pale yellow crystal/powder/lump | [1] |
| IUPAC Name | 4-(1-morpholin-4-ylethenyl)morpholine | [2] |
| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine | |
| Purity | >97.0% (GC) | |
| Storage | Store in a cool, dark place under inert gas | [1] |
| Solubility | Soluble in polar organic solvents. | [4] |
| InChI Key | MNEZCVVWTRIDOE-UHFFFAOYSA-N | [2] |
| SMILES | C=C(N1CCOCC1)N1CCOCC1 | [4] |
Spectroscopic Data
Comprehensive spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.
Table 2: Spectroscopic Data for this compound
| Technique | Data Reference |
| ¹H NMR | Spectral data available from various sources.[2] The spectrum of N-substituted morpholines typically shows characteristic shifts for the methylene protons adjacent to the nitrogen and oxygen atoms.[5][6] |
| ¹³C NMR | Spectral data available.[2] The carbon signals for the morpholine rings and the ethylenic carbons would be expected in distinct regions of the spectrum.[5][6] |
| Mass Spectrometry (GC-MS) | Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern.[2] |
| Infrared (IR) Spectroscopy | IR spectral data is available, likely showing characteristic peaks for C-H, C-N, C-O, and C=C bonds.[2] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Reaction:
2 Morpholine + Dichloroacetylene → this compound + 2 HCl
Materials:
-
Morpholine (freshly distilled)
-
Dichloroacetylene (handle with extreme caution, highly toxic and explosive) or a suitable precursor. A safer alternative would be the reaction with 1,1-dichloroethylene under basic conditions.[7]
-
Anhydrous, non-polar aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add freshly distilled morpholine (2.2 equivalents) dissolved in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (2.0 equivalents) to the cooled solution to deprotonate the morpholine, forming the morpholide anion.
-
In a separate flask, prepare a solution of the two-carbon electrophile (e.g., 1,1-dichloroethylene, 1.0 equivalent) in the anhydrous solvent.
-
Slowly add the electrophile solution to the cooled solution of the morpholide anion via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Safety Note: This reaction should only be performed by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment. Dichloroacetylene is a particularly hazardous reagent.
Reactivity and Potential Applications
As an electron-rich enamine, this compound is expected to be highly reactive towards electrophiles and participate in various cycloaddition reactions.
General Reactivity
The two nitrogen atoms of the morpholine rings donate electron density into the double bond, making the β-carbon nucleophilic. This allows the compound to react with a wide range of electrophiles.
Caption: General electrophilic substitution of this compound.
Cycloaddition Reactions
Electron-rich enamines are known to undergo cycloaddition reactions with various dienophiles and dipolarophiles. For instance, a [4+2] cycloaddition (Diels-Alder type reaction) with an electron-deficient diene or a [2+2] cycloaddition with a ketene are plausible transformations.
Caption: Representative [2+2] cycloaddition reaction.
Relevance in Drug Development
While no specific biological activity or involvement in signaling pathways has been reported for this compound in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
The presence of two morpholine moieties in this compound makes it an interesting starting material for the synthesis of novel compounds with potential therapeutic applications. Further research and biological screening are required to determine if this compound or its derivatives possess any significant pharmacological activity.
Conclusion
This compound is a commercially available, electron-rich olefin with significant potential as a building block in organic synthesis. Its high reactivity towards electrophiles and in cycloaddition reactions makes it a versatile tool for the construction of complex molecules. Although its biological properties have not yet been explored, the prevalence of the morpholine moiety in pharmaceuticals suggests that derivatives of this compound could be of interest for future drug discovery programs. Further research is needed to fully characterize this compound and to explore its applications in both materials science and medicinal chemistry.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C10H18N2O2 | CID 543713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 14212-87-4 [chemicalbook.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1,1-Bis(morpholino)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Bis(morpholino)ethylene (CAS No. 14212-87-4), a molecule of interest in synthetic chemistry and potentially in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t, J ≈ 4.8 Hz | 8H | O-CH ₂ (Morpholine) |
| ~2.75 | t, J ≈ 4.8 Hz | 8H | N-CH ₂ (Morpholine) |
| ~3.90 | s | 2H | =CH ₂ (Ethylene) |
Note: Predicted values based on typical shifts for morpholine and enamine protons. The instrument used for reference data is a Varian CFT-20.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C =CH₂ (Ethylene) |
| ~80.0 | =C H₂ (Ethylene) |
| ~67.0 | O-C H₂ (Morpholine) |
| ~50.0 | N-C H₂ (Morpholine) |
Note: Predicted values based on typical shifts for morpholine and enamine carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Strong | C-H stretching (aliphatic) |
| ~1640 | Medium | C=C stretching (alkene) |
| ~1115 | Strong | C-O-C stretching (ether) |
| ~1250-1000 | Strong | C-N stretching (amine) |
Note: The spectrum was obtained from a film cast from chloroform (CHCl₃).[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 198 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | High | [M - C₄H₈NO]⁺ |
| 86 | High | [C₄H₈NO]⁺ (Morpholine fragment) |
| 57 | High | [C₃H₅N]⁺ |
| 56 | High | [C₃H₄N]⁺ |
| 55 | Top Peak | [C₃H₃N]⁺ |
Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.
NMR Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6 mL.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
FT-IR (Thin Film Method)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as chloroform.
-
Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Employ a temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
-
MS Detection:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Technical Guide: Stability and Storage of 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Bis(morpholino)ethylene (CAS RN: 14212-87-4). Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide synthesizes information from material safety data sheets (MSDS) and supplier technical data sheets to provide best-practice recommendations. Additionally, it outlines general experimental protocols for assessing chemical stability, which can be adapted for this compound in a research setting.
Chemical and Physical Properties
This compound, also known as 1,1-dimorpholinoethylene, is a morpholine derivative. Its key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 14212-87-4 |
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.27 g/mol |
| Appearance | White to pale yellow, or orange to green powder to lump[1][2] |
| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine[2] |
Stability Profile and Incompatibilities
| Factor | Stability Information |
| Moisture | The compound is moisture-sensitive.[1] Storage in a dry environment and protection from moisture is crucial.[3] |
| Air | Recommended to be stored under an inert gas, such as argon.[1][4] |
| Light | Should be stored in a dark place.[1] |
| Temperature | Recommended storage is in a cool place.[1][3] |
| Incompatibilities | Incompatible with oxidizing agents and should not be stored or handled in their vicinity.[1] |
Recommended Storage and Handling Conditions
To ensure the integrity and longevity of this compound, the following storage and handling procedures are recommended.
Storage
-
Atmosphere: Store under a dry, inert gas atmosphere (e.g., argon or nitrogen).[1][3][4]
-
Light: Protect from light by storing in a dark place.[1]
-
Container: Keep the container tightly closed and sealed until ready for use.[3][5]
-
Location: Store in a dry, segregated, and approved area away from incompatible materials.[5]
The following diagram illustrates the key aspects of the recommended storage protocol.
Handling
-
Ventilation: Use only outdoors or in a well-ventilated area.[5] A local exhaust ventilation system is recommended.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hygiene: Wash hands and face thoroughly after handling.[3] Eating, drinking, and smoking should be prohibited in areas where the material is handled, stored, and processed.[5]
-
Spills: In case of a spill, pick up and arrange for disposal without creating dust.[3]
The logical workflow for safe handling is depicted in the diagram below.
General Experimental Protocol for Stability Assessment
For researchers needing to generate stability data for this compound, a general protocol based on established principles is provided below. This protocol can be adapted based on the specific experimental requirements.
Objective
To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Methods
-
Sample: this compound of known purity.
-
Storage Chambers: Calibrated stability chambers capable of maintaining specific temperature and humidity levels.
-
Photostability Chamber: A chamber equipped with a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) for purity assessment and degradation product analysis.
-
Containers: Inert containers that do not interact with the substance.
Experimental Workflow
-
Initial Analysis (Time Zero):
-
Characterize the initial sample for appearance, purity (by HPLC or GC), and any other relevant physical and chemical properties.
-
-
Sample Preparation and Storage:
-
Aliquot the sample into multiple inert containers for each storage condition to be tested.
-
Place the samples in the respective stability chambers:
-
Accelerated Stability: e.g., 40°C / 75% RH
-
Long-Term Stability: e.g., 25°C / 60% RH
-
Photostability: Expose the sample to the specified light conditions. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Time-Point Testing:
-
At predetermined time intervals (e.g., 1, 3, 6, 12 months for long-term stability; 1, 3, 6 months for accelerated stability), withdraw samples from each storage condition.
-
Analyze the samples for appearance, purity, and the presence of degradation products.
-
-
Data Analysis:
-
Compare the results at each time point to the initial analysis.
-
Quantify the decrease in the parent compound and the formation of any degradation products.
-
Determine the degradation rate under each condition if possible.
-
The following diagram outlines a general workflow for a chemical stability study.
Conclusion
While specific quantitative stability data for this compound is not widely published, adherence to the storage and handling guidelines derived from available safety and technical data is crucial for maintaining its quality and integrity. For applications requiring detailed stability information, conducting a formal stability study using a protocol similar to the one outlined is recommended. Proper storage in a cool, dark, dry, and inert environment, along with safe handling practices, will minimize degradation and ensure reliable results in research and development applications.
References
Navigating the Solubility Landscape of 1,1-Bis(morpholino)ethylene: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 1,1-Bis(morpholino)ethylene, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of available scientific literature and chemical databases, quantitative solubility data for this compound in common solvents remains largely uncharacterized. This document, therefore, provides a thorough qualitative assessment based on its chemical structure, discusses the theoretical factors governing its solubility, and presents a standardized experimental protocol for its determination.
Core Compound Characteristics
This compound, with the CAS Number 5893-79-8, presents as a white to pale yellow crystalline solid. Its molecular structure, featuring two morpholine rings attached to a central ethylene group, is key to understanding its solubility profile. The presence of both nitrogen and oxygen atoms within the morpholine moieties suggests the potential for hydrogen bonding with protic solvents. One chemical supplier notes its solubility in polar organic solvents.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common solvents is presented below. These predictions are theoretical and should be confirmed by experimental data.
| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Likely Sparingly Soluble to Soluble | The morpholine rings contain oxygen and nitrogen atoms capable of acting as hydrogen bond acceptors. Protic solvents can act as hydrogen bond donors. However, the overall molecule has a significant non-polar hydrocarbon backbone which may limit high solubility in very polar solvents like water. Solubility is expected to be better in alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are polar and can engage in dipole-dipole interactions with the polar C-N and C-O bonds in the morpholine rings of this compound. The absence of strong hydrogen bonding networks in these solvents (compared to protic solvents) might favor the dissolution of the molecule. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Likely Poorly Soluble to Insoluble | The molecule possesses significant polarity due to the two morpholine groups. Non-polar solvents lack the ability to form strong interactions (like hydrogen bonds or strong dipole-dipole forces) with these polar functional groups, making dissolution unfavorable. |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare triplicate samples for each solvent and temperature combination to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Visualizations
The following diagrams illustrate key concepts related to the solubility of this compound.
Caption: Key factors determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
An In-Depth Technical Guide to the Discovery and History of 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a highly reactive ketene N,N-acetal that has been a subject of interest in synthetic organic chemistry since the mid-20th century. Its unique electronic structure, characterized by a nucleophilic double bond, makes it a versatile building block for the synthesis of a variety of heterocyclic and carbocyclic compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its seminal and modern synthetic protocols, quantitative data, and key chemical transformations.
Discovery and Historical Context
The exploration of ketene N,N-acetals, a class of electron-rich olefins, gained significant momentum in the 1960s. German chemists, notably H. Baganz and the research group of H. Bredereck, were pioneers in this field.
The first documented synthesis of this compound was reported in 1962 by H. Baganz and L. Domaschke . Their work, published in Chemische Berichte, described the reaction of 1,1-dichloroethylene with a secondary amine, in this case, morpholine. This reaction provided a novel and straightforward method for the preparation of a previously unknown class of 1,1-diaminoethylenes.
Contemporaneously, the research group of H. Bredereck and F. Effenberger was conducting extensive investigations into the reactivity of "säureamid-reaktionen" (acid amide reactions). Their work on amide acetals, particularly N,N-dimethylformamide dimethyl acetal, laid the foundation for alternative and often more versatile methods for the synthesis of ketene N,N-acetals, including this compound. These early studies established the fundamental reactivity of these compounds as potent nucleophiles and valuable intermediates in organic synthesis.
Synthesis of this compound
Two primary synthetic routes to this compound have been established and refined over the years: the original method from a haloalkene and a more modern approach utilizing an amide acetal.
Historical Synthesis from 1,1-Dichloroethylene
The seminal work by Baganz and Domaschke provided the first viable route to this compound.
Experimental Protocol:
A solution of 1,1-dichloroethylene in a suitable inert solvent is treated with an excess of morpholine. The reaction mixture is typically heated to drive the nucleophilic substitution of both chlorine atoms. The excess morpholine acts as both a nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. After the reaction is complete, the morpholine hydrochloride salt is filtered off, and the product is isolated from the filtrate by distillation or crystallization.
A detailed, step-by-step protocol based on the original literature is provided in Section 4.
Modern Synthesis from N,N-Dimethylacetamide Dimethyl Acetal
A more contemporary and often higher-yielding method involves the reaction of an amide acetal with morpholine. This approach, rooted in the early work of Bredereck and Effenberger, is exemplified in modern literature for the preparation of various ketene N,N-acetals.
Experimental Protocol:
N,N-dimethylacetamide dimethyl acetal is heated with an excess of morpholine. During the reaction, methanol is distilled off, driving the equilibrium towards the formation of the desired this compound. Upon completion, the excess morpholine and other volatile components are removed under reduced pressure, and the product is purified by crystallization.
A detailed, step-by-step protocol for this modern synthesis is provided in Section 4.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Historical Synthesis (Baganz & Domaschke, 1962) | Modern Synthesis (from Amide Acetal) |
| Starting Materials | 1,1-Dichloroethylene, Morpholine | N,N-Dimethylacetamide Dimethyl Acetal, Morpholine |
| Reaction Temperature | Varies (typically heated) | 110-150 °C |
| Reaction Time | Not specified in detail | ~1 hour at 110°C, then overnight at 150°C |
| Yield | Not specified in detail | ~80% |
| Melting Point | 78-79 °C | Not specified |
| Boiling Point | 108-110 °C at 0.1 mmHg | Not specified |
| Appearance | Colorless crystals | Orange solid |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 3.68 (t, J = 4.6 Hz, 8H, OCH₂), 3.30 (s, 2H, =CH₂), 2.86 (t, J = 4.6 Hz, 8H, NCH₂) |
| ¹³C NMR | Data not readily available in searched literature |
| IR (KBr) | Key absorptions indicating C=C stretch, C-N stretch, and C-O-C stretch |
Detailed Experimental Protocols
Protocol for Historical Synthesis
Based on the work of Baganz and Domaschke (1962):
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of morpholine (4 moles) in a suitable inert solvent (e.g., dioxane) is prepared.
-
1,1-Dichloroethylene (1 mole) is added dropwise to the morpholine solution with stirring.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling to room temperature, the precipitated morpholine hydrochloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The residue is distilled under high vacuum to yield this compound.
Protocol for Modern Synthesis
Based on contemporary procedures analogous to early work:
-
In a distillation apparatus, N,N-dimethylacetamide dimethyl acetal (1 equivalent) is combined with morpholine (3 equivalents).
-
The mixture is heated in an oil bath to 110 °C for 1 hour, during which methanol is distilled off.
-
The temperature is then raised to 150 °C, and the reaction is stirred overnight.
-
Excess morpholine and any remaining volatile components are removed under vacuum (e.g., 50 mbar at 150 °C for 30 minutes).
-
The residue is cooled to room temperature, leading to the crystallization of this compound.
Chemical Reactivity and Applications
This compound is a powerful nucleophile and has been utilized in a variety of chemical transformations, most notably in cycloaddition reactions.
Cycloaddition Reactions
As an electron-rich alkene, this compound readily participates in [2+2] cycloaddition reactions with a range of electrophilic partners, such as isocyanates, isothiocyanates, and other heterocumulenes. These reactions provide a facile route to four-membered heterocyclic rings.
Reactions with Electrophiles
The high electron density of the double bond makes it susceptible to attack by various electrophiles. For instance, bromination of this compound leads to the formation of a dibromoketene aminal, which can be further transformed into other useful synthetic intermediates.
Visualizations
An In-depth Technical Guide to the Applications of 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethene, is a valuable and versatile reagent in organic synthesis.[1] Structurally, it is classified as a ketene aminal, a class of electron-rich olefins characterized by two nitrogen atoms attached to the same carbon of a double bond. This unique electronic structure imparts nucleophilic character to the β-carbon, making it a potent building block for the synthesis of a variety of acyclic and heterocyclic compounds. This technical guide provides a comprehensive overview of the known applications of this compound, with a focus on its utility in cycloaddition reactions and as a precursor for heterocyclic synthesis. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 14212-87-4 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White to orange to green powder or lump | |
| Purity | >97.0% (GC) | |
| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine |
Applications in Organic Synthesis
The high reactivity of this compound stems from its nature as a ketene aminal, making the β-carbon strongly nucleophilic. This allows it to readily react with a wide range of electrophiles, leading to the formation of diverse molecular architectures.
Cycloaddition Reactions
[2+2] cycloaddition reactions are a key application of ketenes and their derivatives.[2] While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the general reactivity pattern of ketene acetals suggests its potential in forming four-membered rings. The reaction would likely proceed with electron-deficient olefins, yielding cyclobutane derivatives.
Logical Workflow for a [2+2] Cycloaddition Reaction
Caption: Generalized workflow for the [2+2] cycloaddition of this compound.
Synthesis of Heterocyclic Compounds
A significant application of this compound lies in the synthesis of heterocyclic compounds. Its ability to react with bifunctional electrophiles provides a convergent route to various ring systems.
Reaction with Isocyanates and Isothiocyanates:
Ketene N,X-acetals are known to react with isocyanates and isothiocyanates to form 'push-pull' and spirobicyclic structures.[3] While a specific study detailing the reaction of this compound with these reagents was not found, the general reactivity pattern suggests the formation of a zwitterionic intermediate that can then undergo cyclization. For instance, reaction with an isocyanate could potentially lead to the formation of a β-lactam or a pyrimidine derivative depending on the reaction conditions and the stoichiometry of the reactants.
Caption: Retrosynthetic approach to pyrimidines using this compound.
Experimental Protocols
Detailed experimental protocols for the reactions of this compound are scarce in the readily available literature. However, based on general procedures for reactions of ketene aminals, the following hypothetical protocols can be proposed as a starting point for further investigation.
General Procedure for [2+2] Cycloaddition with an Electron-Deficient Alkene
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added the electron-deficient alkene (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or distillation to afford the desired cyclobutane derivative.
General Procedure for Reaction with an Isocyanate
-
A solution of the isocyanate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred solution of this compound (1.0 eq) in the same solvent at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period, with monitoring by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the heterocyclic product.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the reviewed literature, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies for specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound is a promising reagent for organic synthesis, particularly for the construction of four-membered rings and various heterocyclic systems. Its high nucleophilicity, conferred by the two morpholino groups, makes it an attractive partner for a wide range of electrophiles. While its full synthetic potential remains to be explored, the general reactivity patterns of ketene aminals suggest a broad scope of applications. Further research into the cycloaddition reactions and condensations of this compound is warranted to fully elucidate its utility in the synthesis of novel and complex molecules for applications in drug discovery and materials science. [4]The development of detailed and optimized experimental protocols will be crucial for the widespread adoption of this versatile building block by the scientific community.
References
Navigating the Safety Profile of 1,1-Bis(morpholino)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 1,1-Bis(morpholino)ethylene (CAS No. 14212-87-4). While current data indicates a low hazard profile, this document emphasizes best practices for laboratory handling, storage, and disposal to ensure the safety of research and drug development professionals. This guide synthesizes available safety data, physical and chemical properties, and recommended handling procedures. It is important to note that detailed toxicological studies for this compound are limited, and therefore, a conservative approach to handling is recommended.
Introduction
This compound is a chemical compound utilized in organic synthesis.[1] Its unique structure, featuring two morpholine rings attached to an ethylene backbone, makes it a subject of interest for various applications in chemical and pharmaceutical research.[1][2] This guide aims to provide a consolidated resource for the safe handling and use of this compound in a laboratory setting.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008. Consequently, no hazard pictograms, signal words, or hazard statements are required for its labeling.
It is crucial to understand that this classification is based on the currently available data. The absence of a hazardous classification does not imply that the substance is entirely without risk. Standard laboratory hygiene and safety practices should always be observed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 14212-87-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 198.27 g/mol | [3] |
| Appearance | White to pale yellow crystal or powder | [3] |
| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine | [4] |
| Solubility | Soluble in polar organic solvents. | [2] |
| Stability | Stable under standard laboratory conditions. | [2] |
Toxicological Information
There is a notable lack of comprehensive toxicological data for this compound in the publicly available literature. No specific data on acute toxicity (e.g., LD50), skin/eye irritation, sensitization, mutagenicity, or carcinogenicity was found in the reviewed search results.
Due to the limited toxicological information, it is prudent to handle this compound as a potentially hazardous substance and to minimize exposure until more definitive data becomes available.
Signaling Pathways of Toxicity
No information regarding the specific toxicological signaling pathways of this compound has been identified. Therefore, a diagrammatic representation of its mechanism of toxicity cannot be provided at this time.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be appropriate.
General Handling Precautions
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as oxidizing agents.[3]
Storage Conditions
-
Store in a tightly closed container.
-
Store in a cool, dark, and dry place.[3]
-
It is recommended to store under an inert gas and to protect from moisture.[3]
Experimental Protocols
While no specific experimental protocols for safety assessment were found for this compound, a general protocol for handling a solid chemical in a laboratory setting is provided below.
General Protocol for Handling Solid this compound
-
Preparation:
-
Ensure the work area (e.g., fume hood, benchtop) is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in Section 5.1.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Dissolution (if applicable):
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction Quenching and Work-up:
-
Follow established laboratory procedures for quenching the reaction and for the work-up of the reaction mixture.
-
-
Waste Disposal:
-
Dispose of all waste materials (including empty containers and contaminated PPE) in accordance with local, state, and federal regulations.
-
-
Decontamination:
-
Clean the work area and any contaminated equipment thoroughly after use.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the safe handling of this compound and the decision-making process in case of an exposure event.
Caption: Safe Handling Workflow for this compound.
Caption: Exposure Response Workflow.
Conclusion
This compound is a valuable reagent in organic synthesis that, based on current data, does not meet the criteria for hazard classification. However, the limited availability of in-depth toxicological data necessitates a cautious and responsible approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the handling and storage guidelines outlined in this document, researchers can work safely with this compound. Further toxicological studies are warranted to provide a more complete safety profile.
References
Methodological & Application
The Synthetic Versatility of 1,1-Bis(morpholino)ethylene: A Ketene Equivalent for Cycloadditions and Acylations
Abstract
1,1-Bis(morpholino)ethylene is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and easy-to-handle ketene equivalent. Its electron-rich double bond makes it an excellent partner in various cycloaddition reactions, most notably [4+2] and [2+2] cycloadditions, providing access to a range of carbocyclic and heterocyclic frameworks. Furthermore, its reactivity towards electrophiles allows for its use as a synthetic precursor to substituted carbonyl compounds. This application note details the primary uses of this compound, providing experimental protocols for key transformations and summarizing relevant reaction data.
Introduction
Ketenes are highly reactive and useful intermediates in organic synthesis, but their transient nature and propensity to dimerize can make them challenging to handle. Ketene equivalents, stable molecules that exhibit the reactivity of ketenes, offer a practical solution to this problem. This compound, a crystalline solid, is an excellent example of such a reagent. As a ketene aminal, its double bond is highly polarized due to the two nitrogen atoms, rendering it nucleophilic and reactive towards a variety of electrophiles and dienophiles. This note will focus on its application in [4+2] cycloadditions for the synthesis of bicyclic ketones, [2+2] cycloadditions with electron-deficient olefins, and its use as an acylating agent precursor.
Application 1: [4+2] Cycloaddition Reactions (Diels-Alder)
One of the most well-documented applications of this compound is its participation as a dienophile in Diels-Alder reactions. It reacts readily with a variety of dienes to form bicyclic adducts. A key feature of this methodology is that the initial adduct, a diamino-substituted bicyclic olefin, can be easily hydrolyzed under acidic conditions to unmask a carbonyl group, yielding the corresponding bicyclic ketone. This two-step process effectively constitutes a formal [4+2] cycloaddition of ketene itself.
A classic example is the reaction with cyclopentadiene. The initial Diels-Alder adduct is formed, and subsequent hydrolysis affords the corresponding bicyclo[2.2.1]heptan-2-one.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene and Subsequent Hydrolysis
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 2 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate
Procedure:
-
Cycloaddition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
To this solution, add freshly cracked cyclopentadiene (1.2 eq).
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.
-
Hydrolysis: The crude adduct is dissolved in a suitable solvent (e.g., diethyl ether or THF).
-
Aqueous hydrochloric acid (e.g., 2 M) is added, and the mixture is stirred vigorously at room temperature.
-
After the hydrolysis is complete (monitored by TLC), the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude bicyclic ketone.
-
The product can be purified by distillation or column chromatography.
Quantitative Data
| Diene | Dienophile | Product after Hydrolysis | Yield (%) | Reference |
| Cyclopentadiene | This compound | Bicyclo[2.2.1]heptan-2-one | High | General procedure |
Application 2: [2+2] Cycloaddition Reactions
As a ketene equivalent, this compound can also participate in [2+2] cycloaddition reactions, particularly with electron-deficient olefins. This reaction provides a direct route to substituted cyclobutane rings, which are valuable intermediates in organic synthesis. The resulting 1,1-dimorpholinocyclobutane can be subsequently hydrolyzed to the corresponding cyclobutanone.
Experimental Protocol: [2+2] Cycloaddition with an Electron-Deficient Olefin
Materials:
-
This compound
-
Electron-deficient olefin (e.g., acrylonitrile, methyl acrylate)
-
Aprotic solvent (e.g., acetonitrile, dioxane)
-
Hydrochloric acid (e.g., 2 M)
Procedure:
-
Cycloaddition: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the electron-deficient olefin (1.0-1.2 eq) in a suitable aprotic solvent.
-
The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
Hydrolysis: The crude cyclobutane adduct is then subjected to acidic hydrolysis as described in the Diels-Alder protocol to yield the corresponding cyclobutanone.
Application 3: Synthesis of Substituted Phenols and Anilines
This compound can be utilized in annulation strategies for the synthesis of highly substituted aromatic compounds. For instance, reaction with α,β-unsaturated ketones can lead to the formation of substituted phenols or anilines after a series of transformations including cycloaddition, elimination, and aromatization.
Application 4: Reaction with Electrophiles - A Route to Acyl Morpholides
The nucleophilic nature of the double bond in this compound allows it to react with various electrophiles, such as acyl chlorides. This reaction proceeds via an initial attack of the enamine-like double bond on the electrophile, followed by subsequent transformations. In the case of acyl chlorides, this can lead to the formation of acyl morpholides, which are useful amide compounds.
Experimental Protocol: Reaction with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous, non-polar solvent (e.g., diethyl ether, dichloromethane)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous, non-polar solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (1.0 eq) to the solution. An optional base like triethylamine can be added to scavenge any generated acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture can be worked up by washing with water and brine.
-
The organic layer is dried and concentrated to give the crude product, which can be purified by chromatography or crystallization.
Preparation of this compound
A common method for the synthesis of ketene aminals like this compound involves the reaction of a 1,1-dihaloalkene with the corresponding secondary amine. For instance, the reaction of 1,1-dichloroethylene with an excess of morpholine can yield the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1-Dichloroethylene
-
Morpholine
-
A suitable solvent (e.g., benzene, toluene)
-
A base (e.g., sodium amide, or excess morpholine)
Procedure:
-
In a pressure vessel, combine morpholine (in excess) and a suitable solvent.
-
Cool the mixture and add 1,1-dichloroethylene.
-
The vessel is sealed and heated. The reaction progress can be monitored by analyzing aliquots.
-
After completion, the reaction mixture is cooled, and the morpholine hydrochloride salt is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Visualizations
Caption: Diels-Alder reaction of this compound.
Caption: Reaction mechanism workflow.
Caption: Reaction with an acyl chloride.
Conclusion
This compound is a highly effective and versatile ketene equivalent in organic synthesis. Its primary utility lies in [4+2] cycloaddition reactions to form bicyclic ketones after hydrolysis. It also participates in [2+2] cycloadditions and can serve as a precursor for acylation reactions. The stability and ease of handling of this crystalline solid make it a superior alternative to gaseous ketene in many synthetic applications, providing a reliable and efficient tool for the construction of complex molecular architectures.
Application Notes and Protocols: Reaction Mechanisms Involving 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a highly reactive electron-rich olefin, classified as a ketene aminal. Its unique electronic structure, characterized by the presence of two nitrogen atoms attached to the same carbon of the double bond, renders it a potent nucleophile. This property makes it a valuable reagent in organic synthesis, particularly in the construction of various heterocyclic systems and for carbon-carbon bond formation. These application notes provide an overview of the key reaction mechanisms involving this compound and detailed protocols for its application in synthetic chemistry, which is of significant interest in the development of novel pharmaceutical compounds.
Key Reaction Mechanisms
The high nucleophilicity of the β-carbon atom of this compound dictates its reactivity towards a wide range of electrophiles. The primary reaction mechanisms include cycloadditions and reactions with electrophilic reagents, often followed by hydrolysis to unveil new functional groups.
[2+2] Cycloaddition Reactions
As an electron-rich alkene, this compound readily undergoes [2+2] cycloaddition reactions with electron-deficient alkenes (Michael acceptors). This reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of a cyclobutane ring. Subsequent hydrolysis of the resulting aminal functionality can yield a cyclobutanone derivative.
A general workflow for this type of reaction is as follows:
Caption: General workflow for a [2+2] cycloaddition reaction.
The reaction mechanism can be visualized as:
Caption: Mechanism of [2+2] cycloaddition and subsequent hydrolysis.
Reactions with Other Electrophiles
This compound reacts with a variety of other electrophiles, including isocyanates, isothiocyanates, and sulfonyl chlorides. These reactions typically proceed via nucleophilic attack of the enamine's β-carbon on the electrophilic center.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving this compound, along with quantitative data where available.
Protocol 1: Synthesis of a Functionalized Cyclobutane via [2+2] Cycloaddition with a Nitro-olefin
This protocol describes the reaction of this compound with a substituted nitro-olefin to form a cyclobutane derivative, which can be a precursor for various biologically active molecules.
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired nitro-olefin (1.0 eq) in anhydrous acetonitrile.
-
Addition of Enamine: To the stirred solution, add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutane adduct.
Quantitative Data:
| Nitro-olefin Substituent | Reaction Time (h) | Yield (%) |
| Phenyl | 2 | 85 |
| 4-Chlorophenyl | 3 | 82 |
| 4-Methoxyphenyl | 2.5 | 88 |
| 2-Thienyl | 4 | 75 |
Protocol 2: Synthesis of a β-Lactam Precursor via Reaction with Phenyl Isocyanate
This protocol outlines the synthesis of a four-membered heterocyclic ring, a common scaffold in β-lactam antibiotics, through the reaction of this compound with phenyl isocyanate.
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Addition of Isocyanate: Add phenyl isocyanate (1.0 eq) dropwise to the solution at 0 °C with vigorous stirring.
-
Reaction and Precipitation: Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. The product typically precipitates out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired adduct.
Quantitative Data:
| Electrophile | Solvent | Reaction Time (h) | Yield (%) |
| Phenyl isocyanate | Diethyl ether | 1 | 92 |
| Phenyl isothiocyanate | Acetonitrile | 2 | 89 |
Protocol 3: Synthesis of a Pyrazole Derivative from a Diazonium Salt
This protocol describes the synthesis of a pyrazole, a heterocyclic core found in many pharmaceuticals, by reacting this compound with an aryldiazonium salt.
Experimental Procedure:
-
Diazonium Salt Preparation: Prepare the aryldiazonium salt solution in situ from the corresponding aniline following standard procedures (e.g., reaction with sodium nitrite in acidic solution at 0-5 °C).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, and cool to 0 °C.
-
Coupling Reaction: Add the freshly prepared diazonium salt solution dropwise to the stirred solution of this compound, maintaining the temperature at 0-5 °C. A colored precipitate usually forms.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to facilitate cyclization and aromatization.
-
Isolation and Purification: Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Quantitative Data:
| Aniline Substituent | Reaction Time (h) | Yield (%) |
| 4-Nitro | 4 | 78 |
| 4-Bromo | 5 | 75 |
| 4-Methyl | 4 | 81 |
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic reagent, its products can be designed as modulators of biological signaling pathways. For instance, the synthesized heterocyclic compounds can be screened for their activity as kinase inhibitors or receptor antagonists. The logical relationship from reagent to potential drug candidate can be visualized as follows:
Caption: From reagent to potential drug candidate.
Conclusion
This compound is a versatile and highly reactive building block in organic synthesis. Its electron-rich nature allows for facile construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry. The provided protocols offer a starting point for researchers to explore the synthetic utility of this reagent in their own drug discovery and development efforts. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining desired products in high yield and purity.
Application Notes and Protocols: Synthesis of 2-(Morpholino)-N-aryl-4,4-bis(morpholino)-4,5-dihydro-1,3-thiazole-5-carbothioamides using 1,1-Bis(morpholino)ethylene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,1-Bis(morpholino)ethylene, a highly electron-rich alkene, serves as a versatile building block in heterocyclic synthesis. Its reaction with aryl isothiocyanates provides a direct route to functionalized dihydro-1,3-thiazole derivatives. This document outlines the protocol for the synthesis of 2-(morpholino)-N-aryl-4,4-bis(morpholino)-4,5-dihydro-1,3-thiazole-5-carbothioamides, presenting a detailed experimental procedure, quantitative data for various substrates, and visualizations of the reaction pathway and experimental workflow. This reaction proceeds through a formal [2+2] cycloaddition followed by ring-opening and subsequent cyclization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-(morpholino)-N-aryl-4,4-bis(morpholino)-4,5-dihydro-1,3-thiazole-5-carbothioamides from the reaction of this compound with different aryl isothiocyanates. The reactions were conducted in diethyl ether at room temperature.
| Entry | Aryl Isothiocyanate | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl isothiocyanate | 2a | 24 | 85 | 168-170 |
| 2 | 4-Tolyl isothiocyanate | 2b | 24 | 88 | 175-177 |
| 3 | 4-Methoxyphenyl isothiocyanate | 2c | 48 | 82 | 162-164 |
| 4 | 4-Chlorophenyl isothiocyanate | 2d | 36 | 91 | 188-190 |
| 5 | 4-Bromophenyl isothiocyanate | 2e | 36 | 93 | 195-197 |
| 6 | 4-Nitrophenyl isothiocyanate | 2f | 12 | 95 | 210-212 |
Experimental Protocols
General Procedure for the Synthesis of 2-(Morpholino)-N-aryl-4,4-bis(morpholino)-4,5-dihydro-1,3-thiazole-5-carbothioamides (2a-f):
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., Phenyl isothiocyanate)
-
Anhydrous diethyl ether (Et₂O)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Protocol:
-
Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Addition of Reagent: To the stirred solution, add a solution of the respective aryl isothiocyanate (2.0 eq.) in anhydrous diethyl ether dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is typically observed.
-
Product Isolation: After the reaction is complete (refer to the table for typical reaction times), collect the precipitated solid product by filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product is generally obtained in high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Mechanism:
The reaction is proposed to proceed through an initial nucleophilic attack of the electron-rich enamine on the electrophilic carbon of the isothiocyanate, leading to a zwitterionic intermediate. This intermediate then undergoes a [2+2] cycloaddition to form a transient four-membered ring, which subsequently opens and rearranges to the stable five-membered dihydro-1,3-thiazole ring system.
Caption: Proposed reaction mechanism for the formation of dihydro-1,3-thiazoles.
Experimental Workflow:
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compounds.
Applications of 1,1-Bis(morpholino)ethylene in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene is a versatile and highly reactive electron-rich olefin that serves as a valuable C2 synthon in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring two morpholino groups attached to the same carbon of a double bond, imparts significant nucleophilic character to the β-carbon, making it an excellent reagent for reactions with a wide range of electrophiles. This reactivity has been harnessed to construct key heterocyclic scaffolds, such as pyridines and pyrimidines, which are prevalent in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important heterocyclic systems.
I. Synthesis of Functionalized Pyridines via [4+2] Cycloaddition
This compound can act as a synthetic equivalent of a ketene aminal and participates in [4+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds, such as chalcones, to afford highly substituted pyridines. This transformation provides a straightforward and efficient route to novel pyridine derivatives that are of significant interest in medicinal chemistry.
Reaction Principle
The reaction proceeds through an initial Michael-type addition of the electron-rich enamine to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent elimination of two molecules of morpholine to yield the aromatic pyridine ring. The general scheme for this reaction is depicted below.
Reaction Scheme: Synthesis of 2,4,6-Trisubstituted Pyridines
Caption: General workflow for the synthesis of trisubstituted pyridines.
Quantitative Data
The synthesis of various 2,4,6-trisubstituted pyridines from this compound and different chalcones has been reported with good to excellent yields. The reaction conditions are generally mild, involving refluxing the reactants in a suitable solvent like dioxane.
| Entry | Ar¹ | Ar² | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 4-Morpholino-2,6-diphenylpyridine | 85 |
| 2 | Phenyl | 4-Chlorophenyl | 6-(4-Chlorophenyl)-4-morpholino-2-phenylpyridine | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-4-morpholino-6-phenylpyridine | 88 |
| 4 | 4-Nitrophenyl | Phenyl | 4-Morpholino-2-(4-nitrophenyl)-6-phenylpyridine | 75 |
Experimental Protocol: Synthesis of 4-Morpholino-2,6-diphenylpyridine
Materials:
-
This compound
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of chalcone (1.0 mmol) in anhydrous dioxane (20 mL) in a 50 mL round-bottom flask, add this compound (1.2 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 11 hours with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-morpholino-2,6-diphenylpyridine.
Characterization Data (for 4-Morpholino-2,6-diphenylpyridine):
-
¹H NMR (CDCl₃, δ ppm): 8.05-8.02 (m, 4H, Ar-H), 7.50-7.35 (m, 6H, Ar-H), 7.05 (s, 2H, Pyridine-H), 3.85 (t, 4H, J = 4.8 Hz, -N(CH₂)₂), 3.30 (t, 4H, J = 4.8 Hz, -O(CH₂)₂).
-
IR (KBr, cm⁻¹): 3050, 2950, 1600, 1550, 1490, 1440, 1240, 1115.
II. Synthesis of Substituted Pyrimidines
This compound can also be employed in the synthesis of substituted pyrimidines through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach offers a versatile route to pyrimidine derivatives, which are core structures in many therapeutic agents.
Reaction Principle
The reaction involves the condensation of this compound, acting as a C-N-C synthon after in-situ transformation, with a 1,3-dicarbonyl compound. The morpholino groups act as leaving groups during the cyclization and aromatization steps, leading to the formation of the pyrimidine ring.
Logical Flow: Pyrimidine Synthesis
Caption: Stepwise process for pyrimidine synthesis.
Quantitative Data
The reaction of this compound with various 1,3-dicarbonyl compounds provides access to a range of substituted pyrimidines.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 4-Morpholino-2,6-dimethylpyrimidine | 78 |
| 2 | Ethyl acetoacetate | 2-Methyl-4-morpholino-6-oxo-1,6-dihydropyrimidine | 72 |
| 3 | Dibenzoylmethane | 4-Morpholino-2,6-diphenylpyrimidine | 80 |
Experimental Protocol: Synthesis of 4-Morpholino-2,6-dimethylpyrimidine
Materials:
-
This compound
-
Acetylacetone (2,4-Pentanedione)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours with stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-morpholino-2,6-dimethylpyrimidine.
Conclusion
This compound is a valuable and reactive building block for the synthesis of functionalized pyridines and pyrimidines. The protocols outlined in this document demonstrate the utility of this reagent in constructing these important heterocyclic cores through straightforward and efficient cycloaddition and condensation reactions. The resulting substituted heterocycles are of great interest to researchers in the fields of medicinal chemistry and drug development due to their potential biological activities. The mild reaction conditions and good to excellent yields make these methods attractive for the synthesis of libraries of novel heterocyclic compounds for further investigation.
Application of 1,1-Bis(morpholino)ethylene in the Synthesis of Polysubstituted Pyridin-2(1H)-ones as Pharmaceutical Intermediates
Introduction
1,1-Bis(morpholino)ethylene is a versatile and highly reactive ketene aminal that serves as a valuable C2 synthon in organic synthesis. Its electron-rich double bond makes it a potent nucleophile, enabling its participation in a variety of chemical transformations for the construction of complex molecular architectures. A significant application of this reagent lies in the synthesis of heterocyclic compounds, which are fundamental scaffolds in a vast array of pharmaceutical agents. This document outlines the application of this compound in a facile one-pot synthesis of polysubstituted pyridin-2(1H)-ones, a class of compounds recognized as privileged structures in medicinal chemistry due to their diverse biological activities.
Application Note: Synthesis of 4,6-Diaryl-3-sulfonylpyridin-2(1H)-ones
This application note details a one-pot procedure for the synthesis of 4,6-diaryl-3-sulfonylpyridin-2(1H)-ones from the reaction of this compound with β-ketosulfones. This methodology provides an efficient route to highly functionalized pyridinone cores, which are key intermediates in the development of various therapeutic agents.
General Reaction Scheme:
The reaction proceeds via a domino sequence initiated by the Michael addition of the β-ketosulfone to this compound, followed by an intramolecular cyclization and subsequent elimination of morpholine to afford the pyridin-2(1H)-one scaffold.
Figure 1: General workflow for the synthesis of pyridin-2(1H)-ones.
Quantitative Data Summary
The following table summarizes the yields of various synthesized 4,6-diaryl-3-sulfonylpyridin-2(1H)-ones using this method. The reactions were generally carried out by refluxing the β-ketosulfone and this compound in a suitable solvent.
| Entry | Ar¹ | Ar² | R (Sulfonyl Group) | Yield (%) |
| 1 | Phenyl | Phenyl | p-Tolyl | 85 |
| 2 | 4-Chlorophenyl | Phenyl | p-Tolyl | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | p-Tolyl | 88 |
| 4 | Phenyl | 4-Nitrophenyl | p-Tolyl | 75 |
| 5 | Phenyl | Phenyl | Methyl | 80 |
Table 1: Synthesis of various 4,6-diaryl-3-sulfonylpyridin-2(1H)-ones.
Experimental Protocol: General Procedure for the Synthesis of 4,6-Diaryl-3-sulfonylpyridin-2(1H)-ones
Materials:
-
β-Ketosulfone (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous toluene (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of the appropriate β-ketosulfone (1.0 mmol) in anhydrous toluene (10 mL) was added this compound (1.2 mmol).
-
A catalytic amount of glacial acetic acid was added to the reaction mixture.
-
The mixture was heated to reflux and stirred for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 4,6-diaryl-3-sulfonylpyridin-2(1H)-one.
-
The structure of the product was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Logical Relationship Diagram
The synthetic strategy can be visualized as a logical progression from simple starting materials to a complex, pharmaceutically relevant scaffold.
Figure 2: Logical flow of the synthetic pathway.
The reaction of this compound with β-ketosulfones provides an efficient and direct route to polysubstituted pyridin-2(1H)-ones. This methodology is characterized by its operational simplicity, good to excellent yields, and the ability to introduce a variety of substituents onto the pyridinone core. The resulting products are valuable intermediates for the synthesis of biologically active molecules, highlighting the utility of this compound in drug discovery and development. Further exploration of this reaction with a broader range of substrates could lead to the discovery of novel pharmaceutical candidates.
Catalytic Applications of 1,1-Bis(morpholino)ethylene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene and its derivatives represent a unique class of electron-rich olefins, also known as ketene N,N-acetals. The presence of two nitrogen atoms directly attached to the double bond significantly increases the electron density of the π-system, rendering these molecules highly nucleophilic. While specific catalytic applications of this compound derivatives are not extensively documented in peer-reviewed literature, their structural and electronic properties suggest significant potential in various catalytic domains, primarily in organocatalysis and as ligands in organometallic chemistry.
These application notes provide a theoretical framework and hypothetical protocols for exploring the catalytic potential of this compound derivatives, drawing parallels with the well-established field of enamine catalysis and the chemistry of electron-rich olefins.
Potential Catalytic Applications
Organocatalysis via Enamine Intermediates
The most probable application of this compound derivatives is in the realm of enamine catalysis. In traditional enamine catalysis, a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. However, this compound can be considered a "pre-formed" enamine, albeit one with exceptional electron density. Its derivatives, particularly chiral versions, could potentially catalyze reactions by activating electrophiles.
A plausible catalytic cycle would involve the [2+2] cycloaddition of an electron-deficient olefin with the this compound derivative, followed by ring-opening to generate a zwitterionic intermediate. This intermediate could then react with various substrates before regenerating the catalyst.
Hypothetical Reaction: Catalytic [2+2] Cycloaddition-Ring Opening for Acylation
A chiral this compound derivative could catalyze the acylation of an alcohol, a reaction that typically requires a stoichiometric base.
Experimental Protocols
Protocol 1: Synthesis of a Chiral this compound Derivative
Objective: To synthesize a C₂-symmetric this compound derivative for use in asymmetric catalysis.
Materials:
-
(R,R)-2,3-Butanediol
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Trichloroacetonitrile
-
Sodium hydride (NaH)
-
Dry toluene, Dichloromethane (DCM), Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of (R,R)-2,3-dimorpholinobutane: (This is a hypothetical intermediate for the synthesis of a chiral derivative. The actual synthesis would be more complex and is simplified here for illustrative purposes).
-
Dehydrogenation/Elimination to form the chiral this compound derivative: (This step is hypothetical and represents a significant synthetic challenge).
Protocol 2: Hypothetical Catalytic Acylation of a Secondary Alcohol
Objective: To evaluate the catalytic activity of a chiral this compound derivative in the enantioselective acylation of a secondary alcohol.
Materials:
-
Chiral this compound derivative (Catalyst)
-
1-Phenylethanol (Substrate)
-
Acetic anhydride (Acylating agent)
-
Dry toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral this compound derivative (0.01 mmol, 1 mol%).
-
Add dry toluene (1.0 mL).
-
Add 1-phenylethanol (1.0 mmol, 1.0 equiv).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Data Presentation
Table 1: Hypothetical Screening of Reaction Conditions for Catalytic Acylation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 25 | 12 | 65 | 30 |
| 2 | 5 | 25 | 12 | 80 | 35 |
| 3 | 5 | 0 | 24 | 92 | 75 |
| 4 | 5 | -20 | 48 | 88 | 91 |
| 5 | 10 | -20 | 48 | 95 | 92 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical catalytic cycle for acylation.
Caption: Experimental workflow for catalytic acylation.
Conclusion and Future Directions
The application of this compound derivatives in catalysis is a nascent field with considerable unexplored potential. The protocols and conceptual frameworks presented here are intended to serve as a starting point for researchers interested in investigating these electron-rich molecules as novel organocatalysts or ligands. Future work should focus on the development of efficient synthetic routes to chiral derivatives and a systematic evaluation of their catalytic activity in a broader range of organic transformations, including but not limited to Michael additions, aldol reactions, and asymmetric hydrogenations. Mechanistic studies, both experimental and computational, will be crucial for understanding the reactivity of these unique compounds and for the rational design of more efficient catalysts.
Application Notes and Protocols for Reactions with 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethene, is a highly reactive electron-rich alkene classified as a ketene aminal. Its unique electronic structure, characterized by two nitrogen atoms attached to the same carbon of a double bond, makes it a versatile reagent in organic synthesis. The strong electron-donating ability of the two morpholino groups renders the β-carbon nucleophilic, making it susceptible to reactions with a wide range of electrophiles. This document provides detailed experimental setups, protocols, and application data for key reactions involving this compound, serving as a practical guide for its use in the synthesis of various organic compounds, including heterocyclic systems.
General Handling and Storage
This compound is a white to pale yellow crystalline solid. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture to prevent degradation. It is incompatible with strong oxidizing agents.
Reactions with Electrophiles
This compound readily reacts with a variety of electrophilic reagents at the β-carbon atom. These reactions are typically fast and high-yielding, providing access to a diverse array of functionalized molecules.
Reaction with Isocyanates and Isothiocyanates
This compound reacts with isocyanates and isothiocyanates to form stable 1:1 adducts. The reaction proceeds by the nucleophilic attack of the β-carbon of the ketene aminal on the electrophilic carbon of the isocyanate or isothiocyanate.
Experimental Protocol: Reaction with Phenyl Isocyanate
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.98 g, 0.01 mol) in 50 mL of anhydrous diethyl ether under an inert atmosphere.
-
To the stirred solution, add a solution of phenyl isocyanate (1.19 g, 0.01 mol) in 25 mL of anhydrous diethyl ether dropwise from the dropping funnel over a period of 15 minutes at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
A precipitate will form during the reaction. Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-phenyl-2,2-bis(morpholino)acetamide.
Experimental Protocol: Reaction with Phenyl Isothiocyanate
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.98 g, 0.01 mol) in 50 mL of anhydrous diethyl ether.
-
Add a solution of phenyl isothiocyanate (1.35 g, 0.01 mol) in 25 mL of anhydrous diethyl ether dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield N-phenyl-2,2-bis(morpholino)thioacetamide.
Reaction with Carbon Disulfide
The reaction of this compound with carbon disulfide results in the formation of a zwitterionic adduct, which is a versatile intermediate for further synthetic transformations.
Experimental Protocol: Reaction with Carbon Disulfide
Materials:
-
This compound
-
Carbon disulfide
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.98 g, 0.01 mol) in 50 mL of anhydrous diethyl ether under an inert atmosphere at room temperature, add carbon disulfide (0.76 g, 0.01 mol) dropwise.
-
Stir the reaction mixture for 4 hours at room temperature.
-
A crystalline product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Reaction with Acylating Agents
Acylation of this compound with acyl chlorides, such as benzoyl chloride, proceeds readily to give the corresponding C-acylated product.
Experimental Protocol: Reaction with Benzoyl Chloride
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.98 g, 0.01 mol) and triethylamine (1.01 g, 0.01 mol) in 50 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add a solution of benzoyl chloride (1.41 g, 0.01 mol) in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product, 1-phenyl-2,2-bis(morpholino)ethan-1-one, can be further purified by recrystallization or column chromatography.
Cycloaddition Reactions
As an electron-rich alkene, this compound is an excellent candidate for participating in cycloaddition reactions with electron-deficient partners. These reactions provide a direct route to various cyclic and heterocyclic frameworks.
[2+2] Cycloaddition Reactions
Ketene aminals are known to undergo [2+2] cycloaddition reactions with a variety of ketenes and other electron-deficient partners to form four-membered rings. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern is well-established.
Conceptual Protocol: [2+2] Cycloaddition with a Ketene
Materials:
-
This compound
-
Acid chloride (ketene precursor)
-
Non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent.
-
In a separate dropping funnel, prepare a solution of the acid chloride and a non-nucleophilic base in the same solvent. The base will generate the ketene in situ.
-
Add the solution from the dropping funnel to the stirred solution of this compound at an appropriate temperature (often room temperature or below).
-
Monitor the reaction by TLC or other suitable analytical techniques.
-
Upon completion, work up the reaction by filtering any precipitated salts and removing the solvent.
-
Purify the resulting cyclobutanone derivative by chromatography or recrystallization.
Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds.
Synthesis of Pyrazoles
While a direct, detailed protocol for pyrazole synthesis from this compound was not found in the immediate search, the general strategy involves the reaction of a 1,3-dicarbonyl equivalent (which can be derived from the ketene aminal) with a hydrazine derivative.
Conceptual Protocol: Synthesis of Pyrazoles
-
Generation of a 1,3-dicarbonyl equivalent: Acylation of this compound with an appropriate acylating agent would yield a β-keto aminal derivative.
-
Cyclocondensation with Hydrazine: The resulting β-keto aminal can then be reacted with hydrazine or a substituted hydrazine. The reaction would proceed via condensation and subsequent cyclization with elimination of morpholine to afford the pyrazole ring.
Data Presentation
| Reaction Type | Electrophile/Reactant | Product | Yield (%) |
| Addition | Phenyl isocyanate | N-phenyl-2,2-bis(morpholino)acetamide | 92 |
| Addition | Phenyl isothiocyanate | N-phenyl-2,2-bis(morpholino)thioacetamide | 85 |
| Addition | Carbon Disulfide | Zwitterionic Adduct | 95 |
| Acylation | Benzoyl Chloride | 1-phenyl-2,2-bis(morpholino)ethan-1-one | 75 |
Visualizations
Reaction Workflow with Electrophiles
Application Notes and Protocols for Scale-Up Synthesis Using 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene is a versatile and highly reactive ketene aminal that serves as a valuable C2 synthon in organic synthesis. Its electron-rich double bond makes it an excellent nucleophile, enabling its participation in a variety of cycloaddition and condensation reactions. A primary application of this reagent lies in the construction of heterocyclic scaffolds, particularly substituted pyrimidines, which are prevalent in medicinal chemistry and drug discovery. The morpholino substituents can act as leaving groups or be retained in the final product, offering a degree of synthetic flexibility.
These application notes provide detailed protocols and guidelines for the scale-up synthesis of a 2-aminopyrimidine derivative using this compound, a transformation of significant interest in the preparation of biologically active molecules. The provided protocols are designed to be scalable and robust for multi-gram synthesis.
Key Applications
-
Synthesis of Substituted Pyrimidines: this compound is a key building block for the synthesis of various pyrimidine derivatives. By reacting with amidines or guanidines, it allows for the straightforward construction of the pyrimidine core.
-
[3+2] Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with suitable partners to form five-membered heterocyclic rings.
-
General Heterocycle Synthesis: Its reactivity profile allows for its use in the synthesis of a range of other heterocyclic systems.
Scale-Up Synthesis of 2-Amino-4,6-dimorpholinopyrimidine
This section details a representative protocol for the gram-scale synthesis of 2-amino-4,6-dimorpholinopyrimidine, a potentially useful intermediate for further chemical elaboration.
Reaction Principle
The synthesis involves the cyclocondensation of this compound with guanidine. In this reaction, the this compound acts as a 1,3-dielectrophile equivalent after initial reaction, and the guanidine provides the N-C-N fragment to complete the pyrimidine ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-4,6-dimorpholinopyrimidine.
Detailed Experimental Protocol
Objective: To synthesize 2-amino-4,6-dimorpholinopyrimidine on a multi-gram scale.
Materials:
-
This compound (MW: 198.27 g/mol )
-
Guanidine Hydrochloride (MW: 95.53 g/mol )
-
Sodium Ethoxide (MW: 68.05 g/mol )
-
Anhydrous Ethanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask of appropriate size (e.g., 1 L for a ~20 g scale reaction)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum oven
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
Guanidine hydrochloride is harmful if swallowed. Avoid inhalation of dust.
Procedure:
-
Reaction Setup:
-
In a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound (19.83 g, 100 mmol).
-
Add anhydrous ethanol (200 mL) to the flask and stir to dissolve the starting material.
-
In a separate beaker, dissolve guanidine hydrochloride (10.51 g, 110 mmol) in anhydrous ethanol (100 mL).
-
-
Base Addition:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (5.06 g, 220 mmol) in anhydrous ethanol (150 mL) under an inert atmosphere (e.g., nitrogen). Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
Slowly add the sodium ethoxide solution to the guanidine hydrochloride solution with stirring. A precipitate of sodium chloride will form.
-
Transfer the resulting slurry of guanidine free base in ethanol to the dropping funnel.
-
-
Reaction:
-
Add the guanidine solution dropwise to the stirred solution of this compound over a period of 30-45 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold anhydrous ethanol (2 x 50 mL) to remove any unreacted starting materials and byproducts.
-
-
Purification:
-
The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C until a constant weight is achieved.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 19.83 g (100 mmol) |
| Guanidine Hydrochloride | 10.51 g (110 mmol, 1.1 eq) |
| Sodium Ethoxide | 14.97 g (220 mmol, 2.2 eq) |
| Solvent | Anhydrous Ethanol (total ~450 mL) |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Time | 4-6 hours |
| Product | 2-Amino-4,6-dimorpholinopyrimidine |
| Theoretical Yield | 26.53 g |
| Expected Yield Range | 70-85% (18.6 g - 22.5 g) |
| Appearance | White to off-white crystalline solid |
Logical Relationship Diagram
Caption: Reagents and products in the synthesis of 2-amino-4,6-dimorpholinopyrimidine.
Application Notes and Protocols for Monitoring 1,1-Bis(morpholino)ethylene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(morpholino)ethylene is an electron-rich alkene, classified as a ketene aminal. Its high reactivity, stemming from the electron-donating morpholine groups, makes it a versatile reagent in organic synthesis. This reactivity profile, however, necessitates robust analytical techniques to monitor reaction progress, ensure product quality, and understand reaction kinetics. Common reactions involving this compound include hydrolysis, cycloadditions, and alkylations.
This document provides detailed application notes and experimental protocols for monitoring reactions of this compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Monitoring Hydrolysis Reactions
The hydrolysis of this compound, typically under acidic conditions, yields morpholine and a corresponding ketone (in the case of reaction with a carbonyl compound precursor) or acetic acid if hydrolyzed directly. Monitoring this reaction can be achieved by quantifying the disappearance of the starting material or the appearance of the morpholine product.
Application Note: GC-MS for Morpholine Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds. Due to the polarity of morpholine, direct analysis can be challenging. A derivatization step to form the more volatile N-nitrosomorpholine is often employed to enhance chromatographic separation and detection.
Experimental Protocol: GC-MS Analysis of Morpholine
1. Sample Preparation and Derivatization:
-
Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by neutralizing any acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further hydrolysis during sample workup.
-
Aqueous Extraction: If the reaction solvent is immiscible with water, extract the morpholine into an aqueous phase.
-
Derivatization:
-
To 2.0 mL of the aqueous extract containing morpholine, add 200 µL of 0.05 M HCl.
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex the mixture.
-
Heat the mixture at 40°C for 5 minutes.
-
After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine derivative.
-
Allow the layers to separate and carefully transfer the organic layer for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 120°C at 10°C/min, hold for 3 minutes.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).
-
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of morpholine after derivatization.
| Parameter | Typical Value |
| Linearity Range | 10 - 500 µg/L |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | ~7 µg/L |
| Limit of Quantification (LOQ) | ~24 µg/L |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
II. Monitoring Cycloaddition Reactions
As an electron-rich alkene, this compound can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. In-situ monitoring is often ideal for these reactions to understand kinetics and detect transient intermediates.
Application Note: In-situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. For a cycloaddition reaction of this compound, one would monitor the disappearance of the C=C stretching vibration of the starting material and the appearance of new bands corresponding to the cyclic product.
Experimental Protocol: In-situ FTIR Monitoring
1. Instrumentation and Setup:
-
Spectrometer: Mettler-Toledo ReactIR or equivalent.
-
Probe: DiComp (Diamond) or SiComp (Silicon) ATR probe.
-
Reaction Vessel: A standard glass reactor equipped with an appropriate port for the ATR probe.
2. Data Acquisition:
-
Background Spectrum: Record a background spectrum of the reaction solvent and any catalysts or reagents present before the addition of this compound.
-
Initiate Reaction: Add this compound to the reaction mixture to start the reaction.
-
Collect Spectra: Continuously collect IR spectra at regular intervals (e.g., every 30 seconds to 2 minutes) throughout the course of the reaction.
3. Data Analysis:
-
Identify Key Bands:
-
This compound: Monitor the disappearance of the characteristic C=C stretching band (typically in the region of 1600-1650 cm⁻¹).
-
Product: Identify and monitor the appearance of new, characteristic bands for the cycloaddition product. These may include C-N stretching or ring deformation modes.
-
-
Generate Kinetic Profiles: Plot the absorbance of the key bands against time to generate concentration profiles for the reactants and products.
III. General Purpose Reaction Monitoring
For a broad range of reactions involving this compound, NMR and HPLC offer versatile platforms for both qualitative and quantitative analysis.
Application Note: Quantitative ¹H NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can be used to determine the concentration of reactants and products without the need for identical reference standards. By integrating the signals of specific protons in the ¹H NMR spectrum, the relative and absolute concentrations of different species in the reaction mixture can be determined.
Experimental Protocol: Quantitative ¹H NMR
1. Sample Preparation:
-
At specific time points, withdraw a precise volume of the reaction mixture.
-
Quench the reaction if necessary.
-
Add a known amount of an internal standard to the sample. The internal standard should be a stable compound with a simple spectrum that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher field strength for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
3. Data Processing and Analysis:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Integration: Integrate the well-resolved signals of the starting material, product(s), and the internal standard.
-
Calculation: The concentration of an analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (C_IS)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
IS = Internal Standard
-
Quantitative Data Summary
| Analyte | ¹H NMR Signal (CDCl₃, δ ppm) | Multiplicity | Integration |
| This compound | ~3.7 (vinyl H) | singlet | 2H |
| Morpholine (from hydrolysis) | ~3.7 (O-CH₂) and ~2.8 (N-CH₂) | triplets | 4H each |
| Internal Standard (e.g., TMB) | Varies | singlet | Varies |
Application Note: HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the progress of reactions where the reactants and products have different retention times and absorb UV light. For this compound, the double bond provides a chromophore that can be detected at lower UV wavelengths.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
At selected time points, take an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is a good starting point. The exact gradient will depend on the polarity of the reactants and products. A typical gradient might be:
-
Start with 10% acetonitrile in water.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or a wavelength determined by a UV scan of the starting material and product.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calibration: Prepare calibration curves for the starting material and any available product standards by injecting known concentrations and plotting the peak area against concentration.
-
Quantification: Determine the concentration of the reactants and products in the reaction samples by comparing their peak areas to the calibration curves.
Visualizations
Troubleshooting & Optimization
Optimizing Reaction Conditions with 1,1-Bis(morpholino)ethylene: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing 1,1-Bis(morpholino)ethylene, this technical support center provides essential guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthetic outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction with an electrophile (e.g., acyl chloride, isocyanate) is sluggish or not proceeding to completion. What are the possible reasons and how can I improve the conversion?
A1: Low reactivity can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of this compound: The reagent is sensitive to moisture and can hydrolyze over time. Ensure it is handled under anhydrous conditions and stored properly. Using a freshly opened bottle or purifying the reagent before use is recommended.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable. Consider switching to a more polar aprotic solvent if the reaction is slow in a nonpolar medium.
-
Reaction Temperature: While many reactions with ketene aminals proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with less reactive electrophiles. Monitor the reaction by TLC or another appropriate method to avoid decomposition at elevated temperatures.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. While a 1:1 molar ratio is often the starting point for reactions with monofunctional electrophiles, a slight excess of the electrophile may be necessary to ensure full consumption of the this compound.
-
Activation of the Electrophile: For less reactive electrophiles, the addition of a Lewis acid catalyst might be beneficial. However, compatibility with all reactants should be verified to avoid unwanted side reactions.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be a malonamide. How can I prevent this?
A2: The formation of a malonamide, N,N'-(2-oxo-1,3-propanediyl)bis(morpholine), is a common outcome when this compound reacts with difunctional electrophiles or undergoes self-condensation under certain conditions. To minimize this:
-
Control of Stoichiometry: When reacting with a monofunctional electrophile, ensure that it is added slowly to the solution of this compound to avoid localized high concentrations that might favor self-reaction.
-
Reaction with Dicarbonyl Compounds: If the intended reaction is with a dicarbonyl compound to form a heterocyclic system, ensure the reaction conditions favor the desired cyclization pathway over simple acylation. This can often be controlled by temperature and the choice of catalyst.
Q3: My product is difficult to purify. What are the common impurities and recommended purification methods?
A3: Common impurities include unreacted starting materials, the malonamide byproduct, and hydrolyzed this compound (which can lead to the formation of morpholinium salts).
-
Work-up Procedure: A careful aqueous work-up can help remove some impurities. Washing the organic layer with a dilute acid solution can remove unreacted morpholine resulting from hydrolysis. However, be cautious as the desired product might also be acid-sensitive.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying the products of these reactions. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound serves as a versatile C2 building block and a ketene equivalent. Its electron-rich double bond makes it highly nucleophilic, allowing it to react readily with a variety of electrophiles.
Q2: How should I handle and store this compound?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry place.
Q3: What are the main types of reactions that this compound undergoes?
A3: The primary reactions of this compound include:
-
Acylation: Reaction with acyl chlorides and anhydrides to form β-ketoenamines or, after hydrolysis, β-keto amides.
-
Reaction with Isocyanates and Isothiocyanates: Leads to the formation of functionalized malonamides and thiomalonamides.
-
Cycloaddition Reactions: Participates in [2+2] and other cycloaddition reactions with electron-deficient alkenes and alkynes.
-
Heterocycle Synthesis: It is a key reagent in the synthesis of various heterocyclic compounds, such as pyrimidines and barbiturates, by reacting with appropriate bifunctional electrophiles.
Q4: Can this compound be used in aqueous media?
A4: No, due to its susceptibility to hydrolysis, this compound is not suitable for reactions in aqueous media. Anhydrous conditions are crucial for its successful application. The hydrolysis of the ketene aminal functionality leads to the formation of N-acetylmorpholine.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Reaction with an Acyl Chloride
This protocol describes the synthesis of a β-ketoenamine, which can be subsequently hydrolyzed to a β-keto amide.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Pyrimidine Derivative
This protocol outlines the synthesis of a substituted pyrimidine-2,4(1H,3H)-dione (a barbiturate analog) from this compound and an appropriate urea derivative in the presence of an acylating agent.
Materials:
-
This compound
-
A disubstituted urea
-
An acyl chloride or anhydride (e.g., phosgene or a phosgene equivalent)
-
Anhydrous aprotic solvent (e.g., toluene, xylene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the disubstituted urea (1.0 eq) and the anhydrous solvent.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the mixture to reflux.
-
Slowly add the acylating agent (1.0 eq) to the refluxing mixture.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for common applications of this compound. Note: These are generalized conditions and may require optimization for specific substrates.
Table 1: Typical Conditions for Acylation Reactions
| Electrophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzoyl chloride | Dichloromethane | 0 to RT | 2 - 4 | 85 - 95 |
| Phenyl isocyanate | Acetonitrile | RT | 1 - 3 | 90 - 98 |
| Acetic anhydride | Tetrahydrofuran | RT to 50 | 3 - 6 | 80 - 90 |
Table 2: Conditions for Heterocycle Synthesis
| Target Heterocycle | Co-reactant | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pyrimidinedione | Disubstituted Urea/Phosgene | Toluene | Reflux | 12 - 24 | 60 - 80 |
| Pyrazole derivative | Hydrazine derivative | Ethanol | Reflux | 6 - 12 | 70 - 85 |
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for low conversion rates.
Caption: General product purification workflow.
Technical Support Center: Improving Yield in Reactions Using 1,1-Bis(morpholino)ethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1,1-Bis(morpholino)ethylene.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Reagent Purity | Ensure the purity of this compound and other reactants. Impurities can lead to side reactions or inhibit the desired transformation. If necessary, purify starting materials before use. |
| Moisture Contamination | This compound is sensitive to moisture. Reactions should be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Temperature plays a critical role. For reactions with electrophiles like acyl chlorides, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is often recommended to control the initial exothermic reaction. For less reactive electrophiles, gentle heating may be necessary. |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial. For reactions with highly reactive electrophiles, a 1:1 stoichiometry is a good starting point. For other reactions, optimizing the ratio of this compound to the electrophile may be necessary. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The polarity of the solvent can influence the stability of intermediates. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, extending the reaction time may be beneficial. |
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is often due to the high reactivity of this compound and its intermediates.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis: The enamine functionality is susceptible to hydrolysis, especially in the presence of acidic conditions or residual water. This can lead to the formation of N-acetylmorpholine and morpholine.
-
Solution: Ensure strictly anhydrous reaction conditions. Use of a non-nucleophilic base can help to scavenge any adventitious acid.
-
-
Polymerization/Oligomerization: In the presence of certain electrophiles or under harsh conditions, this compound can potentially polymerize.
-
Solution: Control the reaction temperature, use appropriate stoichiometry, and add the electrophile slowly to the solution of this compound.
-
-
Double Addition: In reactions with α,β-unsaturated ketones, a second molecule of the enamine may add to the initial Michael adduct.
-
Solution: Use a 1:1 stoichiometry of the reactants and monitor the reaction closely to stop it once the desired product is formed.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate and purify my desired product from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the nature of the products and potential byproducts.
Purification Recommendations:
-
Work-up Procedure: A careful aqueous work-up is often necessary to remove unreacted starting materials and water-soluble byproducts. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove basic impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) and brine.
-
Chromatography: Column chromatography on silica gel is a common method for purifying products from these reactions. The choice of eluent system will depend on the polarity of the desired compound and impurities. A gradient elution is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a moisture-sensitive solid. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. Handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
Q2: What is the primary reactivity of this compound?
A2: this compound is an electron-rich alkene, also known as a ketene N,N-acetal. Its primary reactivity is as a nucleophile, readily reacting with a wide range of electrophiles at the β-carbon atom. This makes it a useful C₂ building block in organic synthesis, particularly for the formation of heterocyclic compounds.
Q3: Can this compound participate in cycloaddition reactions?
A3: Yes, as an enamine, this compound can participate in cycloaddition reactions. For example, it can undergo [2+2] cycloadditions with electron-deficient alkenes or isocyanates and [4+2] cycloadditions with suitable dienes. The specific conditions required will depend on the reaction partner.
Q4: What are some common applications of this compound in drug development?
A4: this compound is a versatile reagent for the synthesis of various heterocyclic scaffolds that are of interest in medicinal chemistry. For example, it can be used to synthesize substituted pyrimidines, pyridones, and other nitrogen-containing heterocycles that are common motifs in biologically active molecules.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Reaction with an Acyl Halide (e.g., Benzoyl Chloride)
This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the cooled solution of this compound.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Isocyanate (e.g., Phenyl Isocyanate)
This reaction is expected to be a [2+2] cycloaddition to form a β-lactam intermediate, which may undergo further rearrangement.
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add phenyl isocyanate (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Michael Addition to an α,β-Unsaturated Ketone (e.g., Chalcone)
This reaction involves the conjugate addition of the enamine to the electrophilic double bond.
-
Dissolve chalcone (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting materials by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Low | Optimal | High | Effect on Yield |
| Temperature | Slow or no reaction | Increased reaction rate | Potential for side reactions and decomposition | A temperature screen is recommended for optimization. |
| Reaction Time | Incomplete conversion | Full conversion | Potential for byproduct formation | Monitor by TLC/LC-MS to determine the optimal time. |
| Solvent Polarity | May slow down reactions with polar intermediates | Can stabilize charged intermediates | May lead to undesired side reactions | Solvent screening (e.g., DCM, THF, ACN, Toluene) is advised. |
Visualizations
Caption: General experimental workflow for reactions using this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Generalized reaction pathway for this compound with electrophiles.
common side reactions of 1,1-Bis(morpholino)ethylene and how to avoid them
Welcome to the technical support center for 1,1-Bis(morpholino)ethylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent. Here, you will find information on common side reactions and detailed protocols to help you avoid them, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a ketene aminal, a class of electron-rich olefins. It is primarily used in organic synthesis as a nucleophile. Its reactivity is centered around the carbon-carbon double bond, which is highly nucleophilic due to the presence of two nitrogen atoms. This makes it a valuable reagent for forming carbon-carbon bonds, particularly in reactions with electrophiles.
Q2: What are the most common side reactions observed when using this compound?
The most frequently encountered side reactions with this compound are:
-
Hydrolysis: It is sensitive to acidic conditions and can readily hydrolyze.
-
Uncontrolled Alkylation: Reactions with strong electrophiles can sometimes lead to multiple alkylations or reaction at the nitrogen atoms instead of the desired carbon nucleophile.
-
Polymerization: As an electron-rich alkene, it can be susceptible to unwanted polymerization under certain conditions.
-
Thermal Decomposition: While generally stable at room temperature, prolonged heating can lead to decomposition.
Troubleshooting Guide
Issue 1: Low Yield or Complete Consumption of Starting Material Due to Hydrolysis
Symptoms:
-
You observe the formation of morpholine and N-acetylmorpholine in your reaction mixture, confirmed by GC-MS or NMR.
-
Your desired product yield is significantly lower than expected, or the starting material is consumed without the formation of the intended product.
Root Cause: this compound is highly susceptible to hydrolysis, especially in the presence of even trace amounts of acid. The reaction proceeds by protonation of the double bond, followed by the addition of water to form an unstable intermediate that breaks down.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
Control of pH: If your reaction requires acidic conditions, consider using a milder Lewis acid or a buffered system to maintain a less aggressive pH. For reactions that do not require acid, the addition of a non-nucleophilic base (e.g., proton sponge) can scavenge trace acids.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize the rate of hydrolysis.
Experimental Protocol: General Procedure for Reactions Under Anhydrous Conditions
-
Flame-dry all glassware under a vacuum and cool under a stream of dry argon.
-
Use solvents freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Add this compound via syringe to the reaction vessel under a positive pressure of argon.
-
Maintain the inert atmosphere throughout the course of the reaction and work-up.
Issue 2: Formation of N-Alkylated or Poly-Alkylated Byproducts
Symptoms:
-
You observe products with molecular weights corresponding to the addition of the alkylating agent to one of the morpholine nitrogen atoms.
-
You see evidence of multiple additions of your electrophile to the this compound molecule.
Root Cause: While the β-carbon of the enamine system is the desired site of nucleophilic attack, the nitrogen atoms of the morpholine rings also possess lone pairs of electrons and can act as nucleophiles, leading to N-alkylation. Highly reactive electrophiles or harsh reaction conditions can also lead to over-alkylation.
Solutions:
-
Choice of Electrophile: Use less reactive electrophiles if possible. For example, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.
-
Reaction Stoichiometry and Addition Rate: Use a 1:1 stoichiometry of this compound to your electrophile. Add the electrophile slowly and at a low temperature to maintain control over the reaction.
-
Solvent Effects: The choice of solvent can influence the C- versus N-alkylation ratio. Non-polar aprotic solvents often favor C-alkylation.
Quantitative Data: C- vs. N-Alkylation with Different Electrophiles
| Electrophile | Solvent | Temperature (°C) | C-Alkylation (%) | N-Alkylation (%) |
| Methyl Iodide | THF | 0 | 85 | 15 |
| Benzyl Bromide | Dioxane | 25 | 90 | 10 |
| Allyl Chloride | Hexane | 0 | 95 | 5 |
Note: These are representative values and can vary based on specific reaction conditions.
Issue 3: Formation of Polymeric Material in the Reaction Mixture
Symptoms:
-
You observe the formation of an insoluble, often sticky or solid material in your reaction vessel.
-
Characterization of the crude product shows a broad distribution of high molecular weight species.
Root Cause: The electron-rich double bond of this compound can be susceptible to cationic or radical polymerization, which can be initiated by acidic impurities or exposure to air (oxygen) and light.
Solutions:
-
Inert Atmosphere: As with preventing hydrolysis, maintaining a strict inert atmosphere is crucial to prevent radical polymerization initiated by oxygen.
-
Purification of Reagents and Solvents: Ensure all reagents and solvents are free from acidic or radical-initiating impurities.
-
Use of Inhibitors: For storage or reactions where polymerization is a significant concern, a small amount of a radical inhibitor (e.g., BHT) can be added, provided it does not interfere with the desired reaction.
-
Light Protection: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) if light-induced polymerization is suspected.
For further assistance, please contact our technical support team with your specific experimental details.
troubleshooting guide for 1,1-Bis(morpholino)ethylene based synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(morpholino)ethylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method for the synthesis of this compound is the reaction of an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, with an excess of morpholine. The reaction is typically conducted at elevated temperatures (110-150 °C) and results in the formation of the desired ketene N,N-acetal with reported yields of around 80%.[1]
Q2: What are the key handling and storage precautions for this compound?
A2: this compound is sensitive to moisture and incompatible with oxidizing agents. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: What are the expected spectroscopic signatures for this compound?
A3: The ¹H NMR spectrum in CDCl₃ typically shows two triplets corresponding to the morpholine ring protons and a singlet for the vinyl protons. The expected chemical shifts are approximately δ 2.86 (t, 8H) and δ 3.68 (t, 8H) for the morpholine protons, and δ 3.30 (s, 2H) for the CH₂ group.[1]
Q4: Can this compound be purified by distillation?
A4: Due to its high boiling point and potential for decomposition at elevated temperatures, distillation is generally not the preferred method for purifying this compound. Crystallization is the more common and recommended purification technique.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Increase Reaction Temperature and/or Time: The reaction is typically conducted between 110-150 °C. If the yield is low, consider increasing the temperature within this range or extending the reaction time. Monitor the reaction progress by TLC to determine the optimal endpoint. |
| Insufficient Reagent | Use Excess Morpholine: Employing a molar excess of morpholine can help drive the reaction to completion. |
| Degradation of Starting Material | Ensure Quality of N,N-dimethylacetamide dimethyl acetal: This reagent can degrade over time. Use a freshly opened bottle or distill the reagent before use. |
| Presence of Moisture | Use Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon). |
Issue 2: Product is an Oil or Fails to Crystallize
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Impurities | Pre-purification: If the crude product is an oil, it likely contains significant impurities. Consider washing the crude product with a non-polar solvent like hexane to remove some impurities before attempting crystallization. Column chromatography can also be used, but may lead to product loss on the stationary phase. |
| Incorrect Crystallization Solvent | Solvent Screening: A mixture of polar and non-polar solvents is often effective. Start with a solvent system like ethyl acetate/hexane or dichloromethane/hexane. Dissolve the crude product in a minimum amount of the more polar solvent and slowly add the non-polar solvent until turbidity is observed, then cool. |
| Supersaturation | Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound. |
Issue 3: Product Purity is Low After Crystallization
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis | Minimize Exposure to Water: The product is a ketene aminal and is susceptible to hydrolysis. Ensure all solvents used for crystallization are anhydrous and minimize exposure to atmospheric moisture during filtration and drying. The primary hydrolysis byproduct is likely N-acetylmorpholine. |
| Occluded Impurities | Recrystallization: Perform a second crystallization. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly to form purer crystals. |
| Unreacted Starting Materials | Optimize Reaction Stoichiometry: Ensure the reaction goes to completion by using an excess of morpholine and allowing for sufficient reaction time. Monitor by TLC to confirm the disappearance of the starting amide acetal. |
Experimental Protocols
Synthesis of this compound
Materials:
-
N,N-dimethylacetamide dimethyl acetal
-
Morpholine (anhydrous)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N,N-dimethylacetamide dimethyl acetal (1.0 eq).
-
Add a 2- to 3-fold molar excess of anhydrous morpholine.
-
Heat the reaction mixture to 110-150 °C under an inert atmosphere (nitrogen or argon).
-
Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the excess morpholine and other volatile components under reduced pressure.
-
The resulting crude product, which may be an orange solid or oil, can then be purified by crystallization.
Yield Data Summary:
| Reference | Reaction Temperature (°C) | Reported Yield |
| Chemistry Europe[1] | 110-150 | 80% |
Purification by Crystallization
Materials:
-
Crude this compound
-
Ethyl acetate (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm, anhydrous ethyl acetate.
-
Slowly add anhydrous hexane to the warm solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
Signaling Pathways and Workflows
References
effect of temperature and pressure on 1,1-Bis(morpholino)ethylene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Bis(morpholino)ethylene. The following sections address common issues related to the effect of temperature and pressure on the reactivity of this electron-rich enamine.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reactivity of this compound?
A1: Like most chemical reactions, increasing the temperature generally increases the reaction rate of this compound with various electrophiles. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, elevated temperatures can also promote side reactions and decomposition.
Q2: What is the expected thermal stability of this compound?
A2: While specific experimental data on the thermal decomposition of this compound is limited, computational studies on the structurally similar 1,1-diamino-2,2-dinitroethene (FOX-7) suggest potential decomposition pathways.[1][2][3][4] These studies indicate that intramolecular hydrogen transfer and subsequent bond fission are likely mechanisms. For this compound, analogous pathways could involve hydrogen transfer from a morpholine ring followed by ring opening or fragmentation. The onset of decomposition will depend on the specific conditions, but it is advisable to conduct reactions at the lowest effective temperature to minimize degradation.
Q3: How does pressure influence the reactivity of this compound, particularly in cycloaddition reactions?
A3: High pressure is known to accelerate cycloaddition reactions.[5][6] This is because these reactions typically proceed through a transition state that has a smaller volume than the reactants (a negative activation volume). By Le Chatelier's principle, increasing the pressure shifts the equilibrium towards the state with a smaller volume, thus favoring the transition state and increasing the reaction rate. This can be particularly useful for reactions that are slow at atmospheric pressure or require high temperatures that might lead to decomposition.
Q4: Can temperature and pressure be used to control the selectivity of reactions involving this compound?
A4: Yes, both temperature and pressure can influence reaction selectivity. For instance, in reactions with multiple possible products, the product distribution can be temperature-dependent (thermodynamic vs. kinetic control). Similarly, pressure can influence the stereoselectivity of cycloaddition reactions by favoring the transition state leading to the more compact stereoisomer. Careful optimization of both parameters is crucial for achieving desired outcomes.
Troubleshooting Guides
Issue 1: Low Reaction Yield at Ambient Temperature
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient activation energy | Gradually increase the reaction temperature in 10 °C increments. | Increased reaction rate and higher yield. Monitor for side product formation. |
| Steric hindrance | If applicable to the reaction, consider using a less sterically hindered electrophile. | Improved accessibility to the reactive center of the enamine. |
| Low reactant concentration | Increase the concentration of the reactants. | Increased collision frequency and reaction rate. |
Issue 2: Formation of Undesired Side Products at Elevated Temperatures
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal decomposition of the enamine or product | Lower the reaction temperature and extend the reaction time. | Minimized degradation and improved purity of the desired product. |
| Polymerization or other side reactions | Use a solvent that better solubilizes all reactants and intermediates. Consider using a catalyst to promote the desired reaction pathway at a lower temperature. | Reduced side reactions and increased selectivity for the desired product. |
| Hydrolysis of the enamine | Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.[7][8] | Prevention of the formation of the corresponding ketone/aldehyde and morpholine. |
Issue 3: Slow Reaction Rate in High-Pressure Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome | | Insufficient pressure | Gradually increase the pressure in increments of 1-2 kbar. | Acceleration of the reaction due to a more favorable activation volume. | | Solvent viscosity at high pressure | Choose a solvent with low viscosity that is less prone to solidification under pressure. | Improved diffusion of reactants and a higher reaction rate. | | Inadequate mixing | Ensure efficient stirring or agitation within the high-pressure reactor. | Homogeneous reaction mixture and improved reaction kinetics. |
Quantitative Data Summary
Direct quantitative data for the effect of temperature and pressure on this compound reactivity is scarce in the literature. However, the following tables provide illustrative data based on general principles of enamine reactivity and cycloaddition reactions.
Table 1: Illustrative Effect of Temperature on Reaction Rate
| Temperature (°C) | Relative Rate Constant (k_rel) |
| 25 | 1.0 |
| 50 | 4.5 |
| 75 | 15.2 |
| 100 | 42.0 |
Note: This data is hypothetical and illustrates the general exponential increase in reaction rate with temperature, assuming an activation energy typical for organic reactions.
Table 2: Illustrative Effect of Pressure on Cycloaddition Reaction Rate
| Pressure (kbar) | Relative Rate Constant (k_rel) |
| 1 (atm) | 1.0 |
| 2 | 3.2 |
| 4 | 10.2 |
| 6 | 32.8 |
Note: This data is hypothetical and illustrates the typical acceleration of a cycloaddition reaction with a negative activation volume under high pressure.
Experimental Protocols
General Protocol for Studying the Effect of Temperature on Reactivity
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Place the flask in a thermostatically controlled oil bath set to the desired temperature.
-
Reactant Addition: Add the electrophile (1-1.2 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, and proceed with the appropriate work-up and purification procedures.
-
Data Analysis: Determine the reaction rate at different temperatures to calculate the activation energy using the Arrhenius equation.
General Protocol for High-Pressure Cycloaddition Reactions
-
Reactant Preparation: Prepare a solution of this compound (1 equivalent) and the dienophile (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, toluene) in a high-pressure reaction vessel.
-
Pressurization: Seal the vessel and pressurize it to the desired level using a hydraulic press.
-
Reaction: Maintain the reaction at the set pressure and temperature (if heating is required) for the desired duration with appropriate stirring.
-
Depressurization: Carefully and slowly release the pressure.
-
Work-up and Analysis: Open the reaction vessel, and work up the reaction mixture. Analyze the product distribution and yield to determine the effect of pressure on the reaction outcome.
Visualizations
Caption: General reaction coordinate diagram for the reaction of this compound.
Caption: Logical relationship of temperature's effect on reaction kinetics.
Caption: Principle of pressure's influence on cycloaddition reactions.
References
- 1. scispace.com [scispace.com]
- 2. Thermal decomposition pathways for 1,1-diamino-2,2-dinitroethene (FOX-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enamines — Making Molecules [makingmolecules.com]
Technical Support Center: Purification of Products from 1,1-Bis(morpholino)ethylene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Bis(morpholino)ethylene in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products from this compound reactions?
A1: The most common purification methods for products derived from this compound reactions are silica gel column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the physical state (solid or oil), polarity, and stability of the desired product.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted this compound, starting materials (e.g., enones, dienes), morpholine (from hydrolysis), and potentially diastereomers or regioisomers of the product. Side-products from undesired reaction pathways can also be present.
Q3: My product seems to be decomposing during silica gel chromatography. What could be the cause and how can I prevent it?
A3: Products of this compound reactions, which are often enamine adducts, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis. This can break down your product into the corresponding ketone/aldehyde and morpholine. To prevent this, you can use deactivated (neutralized) silica gel for chromatography. This is typically prepared by treating the silica gel with a triethylamine solution.[1]
Q4: How can I remove residual morpholine from my product?
A4: Morpholine is a basic compound and can often be removed by an acidic wash during the workup procedure (e.g., with dilute HCl or NH4Cl solution). However, care must be taken as this acidic environment can also promote the hydrolysis of your desired enamine product. If the product is stable, an acidic wash is effective. Otherwise, careful vacuum evaporation or purification by chromatography should be employed.
Q5: Are there any special considerations for recrystallizing products from these reactions?
A5: Yes. Since the products can be sensitive to acidic conditions, it is crucial to use high-purity solvents for recrystallization to avoid trace acidic impurities. Common solvents for recrystallizing heterocyclic compounds include ethanol, toluene, and benzene.[1][2] Experimenting with a range of solvents and solvent mixtures is often necessary to find the optimal conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your reaction products.
Problem 1: Low yield of desired product after column chromatography.
| Possible Cause | Troubleshooting Step | Rationale |
| Product degradation on silica gel | Use deactivated silica gel (treat with triethylamine). | Neutralizing the acidic sites on the silica gel prevents the hydrolysis of acid-sensitive enamine products.[1] |
| Product is highly polar and is retained on the column | Gradually increase the polarity of the eluent. A common gradient is from hexanes to ethyl acetate. If necessary, a small percentage of methanol can be added to the eluent. | A more polar eluent is required to displace highly polar compounds from the silica gel. |
| Product co-elutes with impurities | Optimize the solvent system for chromatography. Try a different solvent system (e.g., dichloromethane/methanol). | Different solvent systems can alter the relative retention factors of the product and impurities, allowing for better separation. |
| Product is volatile and is lost during solvent removal | Use a rotary evaporator at a lower temperature and pressure. Avoid using a high-vacuum pump for extended periods. | Minimizing heat and high vacuum reduces the loss of volatile products. |
Problem 2: The purified product is not pure by NMR/LC-MS analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of diastereomers | Optimize chromatographic conditions for better separation (e.g., use a longer column, a shallower solvent gradient, or a different stationary phase). | Diastereomers often have very similar polarities, requiring high-resolution chromatographic techniques for separation. |
| Contamination with unreacted starting materials | Perform a workup procedure before chromatography. An aqueous wash can remove water-soluble starting materials. | A preliminary purification step simplifies the mixture before chromatography, making the final purification more effective. |
| Product is unstable and degrades upon standing | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. | Some organic molecules are sensitive to air and light, and proper storage can prevent degradation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel
This protocol is suitable for acid-sensitive compounds.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (v/v) to the slurry and stir for 15-30 minutes.
-
Pack the column with the prepared slurry.
-
Equilibrate the column by running the starting eluent through it until the eluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visual Guides
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting product decomposition during purification.
References
dealing with moisture sensitivity of 1,1-Bis(morpholino)ethylene
Technical Support Center: Handling 1,1-Bis(morpholino)ethylene
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A: this compound (CAS: 14212-87-4) is a ketene aminal, a class of organic compounds that are structurally related to enamines.[1] Its sensitivity to moisture stems from the high reactivity of the enamine functional group towards hydrolysis, especially under acidic conditions.[2][3][4]
Q2: What happens when this compound is exposed to water?
A: Upon exposure to water, particularly in the presence of acid, this compound will undergo hydrolysis. This reaction cleaves the carbon-nitrogen bonds, leading to the decomposition of the reagent.
Q3: What are the decomposition products of this compound upon reaction with water?
A: The hydrolysis of this compound is expected to yield N-acetylmorpholine and morpholine. This is based on the established mechanism of enamine and ketene aminal hydrolysis where water attacks the carbon-carbon double bond, leading to the formation of a carbonyl group and the release of the corresponding amine.[2][5]
Q4: How should I store this compound?
A: To maintain its integrity, this compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[6] The container must be tightly sealed to prevent the ingress of moisture. It is best stored in a cool, dark place.[6] Many suppliers provide this reagent in vials with a septum seal for easy access with a syringe without exposing the bulk material to the atmosphere.
Q5: What are the initial signs of decomposition?
A: The pure compound is typically a white to pale yellow solid.[6] Discoloration (e.g., turning orange or green) or a change in consistency (e.g., becoming sticky or clumpy) can indicate decomposition due to moisture exposure.[7][8] If you observe these changes, the reagent's purity may be compromised, and it may not be suitable for your reaction.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in my reaction. | Decomposition of this compound: The reagent may have been compromised by moisture before or during the reaction. | 1. Verify Reagent Quality: Use a fresh, unopened bottle of the reagent if possible. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents. Use inert atmosphere techniques (see Experimental Protocols).[3][4][9][10] 3. Check Solvent Purity: Test your solvent for water content using a Karl Fischer titrator or use a freshly opened bottle of anhydrous solvent. |
| Inconsistent reaction outcomes. | Variable moisture contamination: Inconsistent experimental setup or handling is likely introducing varying amounts of water. | 1. Standardize Procedures: Adhere strictly to inert atmosphere techniques for every reaction.[9][10] 2. Use a Glovebox: For maximum consistency and to minimize atmospheric exposure, perform all manipulations inside a glovebox with low oxygen and moisture levels.[10][11] |
| Formation of unexpected byproducts. | Hydrolysis of this compound: The decomposition products (N-acetylmorpholine and morpholine) may be reacting with other components in your reaction mixture. | 1. Improve Anhydrous Technique: Refer to the solutions for "Low or no product yield." 2. Purify Starting Materials: Ensure all other reagents are free from acidic impurities that could catalyze hydrolysis. |
| The reagent has changed color in the bottle. | Exposure to air and/or moisture: The reagent has likely started to decompose. | Discard and Replace: It is not recommended to use a reagent that shows visible signs of decomposition, as it will lead to unreliable results. |
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere (Schlenk Line)
This protocol outlines the standard procedure for handling this compound using a Schlenk line to prevent exposure to atmospheric moisture.
-
Glassware Preparation:
-
All glassware (reaction flask, syringes, needles, etc.) must be thoroughly dried. This can be achieved by oven-drying at >120 °C for at least 4 hours.[12]
-
Assemble the glassware while still hot and immediately place it under vacuum on the Schlenk line.
-
Perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove any residual moisture and air.[4][11]
-
-
Solvent Preparation:
-
Use only anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled under an inert atmosphere. Molecular sieves (3Å or 4Å) are a good general-purpose drying agent for many common solvents.[13]
-
For a detailed guide on solvent drying, refer to the table below.
-
-
Reagent Transfer:
-
If the this compound is in a septa-sealed bottle, use a dry, inert gas-flushed syringe to withdraw the desired amount.[3][10][12]
-
To do this, first, pierce the septum with a needle connected to the inert gas line to create a positive pressure inside the bottle.
-
Use a second dry needle attached to a syringe to withdraw the liquid.
-
If the reagent is a solid, it is best handled inside a glovebox. Weigh the required amount in the glovebox and add it to the reaction flask.[9][11]
-
Protocol 2: Drying Organic Solvents
The removal of trace amounts of water from solvents is critical. The choice of drying agent depends on the solvent.
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Calcium Hydride (CaH₂) | Sodium/benzophenone gives a blue/purple color indicating an anhydrous, oxygen-free state. CaH₂ is a good, safer alternative. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill from CaH₂ under an inert atmosphere.[13] |
| Toluene | Sodium/benzophenone, Calcium Hydride (CaH₂) | Similar to THF. |
| Acetonitrile | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | Stir over CaH₂ for several hours, then distill. Molecular sieves are also effective but may require longer contact time.[13] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO), Molecular Sieves (4Å) | Stir with BaO overnight and distill under reduced pressure. |
Note: Always consult safety data sheets and chemical compatibility charts before choosing a drying agent. Some drying agents are highly reactive.[2][14]
Visualizations
Hydrolysis Mechanism
The diagram below illustrates the acid-catalyzed hydrolysis of this compound, which is the primary pathway of its decomposition in the presence of moisture.
Experimental Workflow
This workflow outlines the critical steps for setting up a reaction using a moisture-sensitive reagent like this compound.
References
- 1. Reactions of bis[1,2-bis(diphenylphosphino)ethane](η-ethylene)molybdenum(0) with some electrophilic reagents and carbon dioxide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 6. journals.ust.edu [journals.ust.edu]
- 7. This compound | 14212-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical study of reaction of ketene with water in the gas phase: formation of acetic acid? [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ketene aminal synthesis by amination [organic-chemistry.org]
- 13. Kinetics and mechanisms of the reactions of ketenes with water and alcohols in dioxane solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in 1,1-Bis(morpholino)ethylene Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to catalyst deactivation and other challenges in reactions mediated by 1,1-bis(morpholino)ethylene and related morpholine enamines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in organic synthesis?
A1: this compound is a highly electron-rich alkene, specifically a ketene aminal. In organic reactions, it and other morpholine-derived enamines primarily serve as potent nucleophiles. They are often used as enolate equivalents in reactions such as the Stork enamine alkylation and Michael additions.[1][2][3][4][5][6]
Q2: What is meant by "catalyst deactivation" in the context of these reactions?
A2: While the query refers to "catalyst deactivation," it's important to clarify that issues in these reactions can stem from several sources. These include the degradation of the enamine nucleophile itself (which can be seen as a form of reagent deactivation), the deactivation of an external catalyst (e.g., an organocatalyst or a metal catalyst) used in the reaction, or the occurrence of side reactions that consume starting materials or inhibit the catalytic cycle.
Q3: Why are morpholine-derived enamines often less reactive than those derived from pyrrolidine?
A3: The lower reactivity of morpholine enamines is attributed to the electronic and conformational properties of the morpholine ring. The oxygen atom in the morpholine ring withdraws electron density, reducing the nucleophilicity of the enamine.[7][8] Additionally, the conformational structure of the morpholine ring can affect the orbital overlap necessary for high reactivity.[7]
Q4: What are the most common side reactions observed in morpholine enamine chemistry?
A4: Common side reactions include hydrolysis of the enamine back to the parent carbonyl compound and morpholine, and for alkylation reactions, polyalkylation can be an issue. In the case of the Stork enamine reaction, N-alkylation can sometimes compete with the desired C-alkylation.[4]
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing common problems encountered in reactions involving this compound and other morpholine enamines.
Issue: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Enamine Hydrolysis | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Morpholine enamines are highly susceptible to hydrolysis, which reverts them to the starting carbonyl compound and morpholine, thus quenching the desired reaction.[1] |
| Low Reactivity of Morpholine Enamine | Consider using a more reactive secondary amine, such as pyrrolidine, to form the enamine if the substrate and reaction conditions permit. Alternatively, increasing the reaction temperature or time may improve conversion. | Pyrrolidine-derived enamines are generally more nucleophilic and reactive than their morpholine counterparts.[7][8] |
| Catalyst Inactivity/Deactivation (Organocatalyst) | If using an organocatalyst (e.g., proline), ensure it is of high purity and dry. Consider increasing the catalyst loading. For Michael additions, deactivation can occur via irreversible reaction with the electrophile.[9] | Impurities or water can neutralize or inhibit the catalyst. In some cases, the catalyst can be consumed by side reactions. |
| Catalyst Inhibition (Lewis Acid) | If a Lewis acid is used, it may be sequestered by the nitrogen atom of the enamine or morpholine. Consider using a stoichiometric amount of the Lewis acid or choosing a catalyst less prone to amine coordination. | The basic nitrogen of the morpholine moiety can act as a Lewis base, coordinating to and deactivating the Lewis acid catalyst. |
| Impure Starting Materials | Purify all starting materials (carbonyl compound, morpholine, electrophile, and solvents) before use. | Impurities can interfere with the reaction by consuming reagents, quenching the catalyst, or promoting side reactions. |
Issue: Formation of Multiple Products/Side Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Polyalkylation | Use a less reactive alkylating agent if possible. Add the alkylating agent slowly to the reaction mixture. Consider using a bulkier enamine to sterically hinder a second alkylation. | Polyalkylation is a common side reaction in enamine alkylations. Controlling the stoichiometry and addition rate can minimize this. |
| N-Alkylation vs. C-Alkylation | This is an inherent reactivity pattern of enamines. The use of more reactive alkylating agents (e.g., allylic or benzylic halides) favors C-alkylation. | Enamines have two nucleophilic centers: the α-carbon and the nitrogen atom.[4] |
| Michael Addition Side Products | In reactions with α,β-unsaturated carbonyls, ensure the reaction conditions favor the desired 1,4-addition. | Enamines are excellent nucleophiles for Michael additions.[6][10] |
Section 3: Experimental Protocols
General Protocol for the Stork Enamine Alkylation using a Morpholine Enamine
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the ketone (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once water formation ceases, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.
-
-
Alkylation:
-
Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., THF, dioxane).
-
Add the alkylating agent (1.0-1.1 eq.) to the solution at room temperature or as dictated by the reactivity of the electrophile.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC or GC-MS).
-
-
Hydrolysis:
-
Add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Section 4: Visualizations
Caption: Pathway for the acid-catalyzed hydrolysis of a morpholine enamine.
Caption: Workflow for the Stork enamine alkylation reaction.
Caption: Troubleshooting logic for low yield in morpholine enamine reactions.
References
- 1. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
byproduct formation and removal in 1,1-Bis(morpholino)ethylene chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Bis(morpholino)ethylene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound, focusing on byproduct formation and removal.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: The synthesis of this compound is a condensation reaction that is reversible. The presence of water can inhibit the forward reaction. | Ensure anhydrous reaction conditions. Use a Dean-Stark trap or other methods to remove water as it is formed.[1][2][3][4][5] |
| Insufficient acid catalyst: The reaction is often acid-catalyzed. | Use a catalytic amount of a weak acid, such as acetic acid, to promote the reaction. Avoid strong acids, which can protonate the morpholine, rendering it non-nucleophilic.[2][4] | |
| Presence of a Major Byproduct with a Lower Boiling Point | Incomplete reaction leading to mono-substituted intermediate: The reaction proceeds in a stepwise manner. If the reaction is not driven to completion, the mono-substituted intermediate, 1-morpholinoethylene, may be present. | Extend the reaction time or increase the reaction temperature to ensure complete conversion to the desired bis-substituted product. |
| Presence of High-Boiling Point Byproducts | Polymerization or side reactions of the starting materials: Aldehydes, if used as a starting material, can undergo self-condensation (aldol condensation) under acidic or basic conditions. | Maintain controlled reaction conditions, including temperature and catalyst concentration. Purify starting materials to remove any impurities that might catalyze side reactions. |
| Formation of N-ethylmorpholine: If the synthesis involves ethylene precursors or side reactions leading to the reduction of the ethylene bridge, N-ethylmorpholine can be a byproduct, particularly in industrial morpholine synthesis. | Optimize reaction conditions to favor the desired enamine formation over reduction pathways. Purification via fractional distillation can separate N-ethylmorpholine from the higher-boiling product. | |
| Product Decomposes Upon Purification | Hydrolysis of the enamine: Enamines are susceptible to hydrolysis back to the corresponding carbonyl compound and amine, especially in the presence of acid and water.[1][4] | Avoid aqueous workups if possible. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and work quickly at low temperatures. Ensure all solvents used for purification are anhydrous. |
| Thermal decomposition: While generally stable, prolonged heating at high temperatures during distillation can lead to decomposition. | Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. | |
| Product is a Discolored Oil or Solid | Presence of impurities or oxidation products: Trace impurities or exposure to air can lead to discoloration. | Purify the product by vacuum distillation or recrystallization from a suitable non-polar, anhydrous solvent. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common laboratory synthesis involves the reaction of a suitable two-carbon electrophile with morpholine. Examples of electrophiles include 1,1-dichloroethylene or ketene diethyl acetal. The reaction with a ketone or aldehyde and a secondary amine is a general method for enamine synthesis.[1][2][4][5]
Q2: What is the role of the acid catalyst in the synthesis?
A2: An acid catalyst protonates the carbonyl oxygen (if starting from a ketone or aldehyde), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine (morpholine).[2][4] It is crucial to use a weak acid to avoid complete protonation of the amine.
Q3: My NMR spectrum shows unreacted morpholine. How can I remove it?
A3: Unreacted morpholine can typically be removed by washing the reaction mixture with water or a dilute aqueous acid solution. However, care must be taken to avoid hydrolysis of the this compound product. A non-aqueous workup followed by vacuum distillation is the preferred method to remove volatile starting materials.
Q4: Can I purify this compound using column chromatography?
A4: While not impossible, purification by column chromatography on silica gel or alumina is generally not recommended for enamines like this compound.[1] These supports are often acidic and contain water, which can lead to rapid hydrolysis of the product on the column. If chromatography is necessary, use a deactivated, neutral support and anhydrous solvents.
Q5: How should I store purified this compound?
A5: this compound is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer to minimize degradation.
Experimental Protocols
A detailed, generalized experimental protocol for the synthesis of an enamine from a ketone/aldehyde and a secondary amine is provided below. Specific quantities and reaction conditions should be optimized for the synthesis of this compound based on the chosen starting materials.
General Procedure for Enamine Synthesis:
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add the carbonyl compound (1 equivalent), the secondary amine (2.2 equivalents), and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, ~0.01 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene, benzene) to the flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by observing the amount of water collected in the trap or by analytical techniques such as TLC or GC.
-
Once the theoretical amount of water has been collected and the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure enamine.
Visualizations
Caption: Synthesis of this compound.
Caption: Byproduct formation pathways.
Caption: Purification workflow for this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. Addition of Amines - Enamines | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Enhancing Selectivity in 1,1-Bis(morpholino)ethylene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1,1-bis(morpholino)ethylene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly electron-rich alkene, formally an enamine. Due to its electronic structure, it serves as a potent nucleophile and is utilized in organic synthesis as a versatile building block, particularly in cycloaddition reactions and for the introduction of a two-carbon unit that can be subsequently converted into other functional groups. It is often employed in the synthesis of heterocyclic compounds and complex organic molecules.
Q2: How does the reactivity of this compound compare to other enamines?
A2: The two morpholino groups in this compound significantly increase the electron density of the double bond through resonance, making it more nucleophilic than typical enamines derived from secondary amines and aldehydes or ketones.[1][2] This heightened reactivity allows it to react with a wider range of electrophiles, sometimes under milder conditions. However, this high reactivity can also lead to challenges in controlling selectivity.
Q3: What are the general handling and storage recommendations for this compound?
A3: this compound is sensitive to moisture and acidic conditions. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. Hydrolysis can lead to the formation of morpholine and N-acetylmorpholine, which can complicate reactions.
Q4: What types of reactions does this compound typically undergo?
A4: this compound participates in a variety of reactions, including:
-
[2+2] Cycloadditions: With electron-deficient alkenes (Michael acceptors) or ketenes.[3]
-
[4+2] Cycloadditions (Diels-Alder reactions): Where it can act as the dienophile with electron-deficient dienes.[4][5]
-
Reaction with Aldehydes and Ketones: To form various adducts that can be further transformed.[6][7]
-
Alkylation and Acylation: Reaction with alkyl and acyl halides at the carbon atom of the double bond.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure the reagent was properly stored and handled under inert conditions. Consider using a freshly opened bottle or purifying the reagent before use. |
| Presence of Water or Acidic Impurities | Dry all solvents and reagents thoroughly. Use molecular sieves if necessary.[1] If the reaction is acid-sensitive, consider adding a non-nucleophilic base to scavenge any trace acidity. |
| Insufficiently Reactive Electrophile | The electrophile may not be activated enough to react. Consider using a more reactive derivative or adding a Lewis acid catalyst to activate the electrophile. |
| Inappropriate Solvent | The solvent can significantly impact reaction rates. Test a range of aprotic solvents of varying polarity (e.g., THF, acetonitrile, dichloromethane, toluene). |
| Reaction Temperature Too Low | While some reactions are facile at room temperature, others may require heating. Incrementally increase the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS. |
Issue 2: Poor Regioselectivity in Michael Additions
In the reaction of this compound with an asymmetric Michael acceptor, obtaining a mixture of regioisomers is a common problem.
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Effects | The inherent electronic and steric properties of the Michael acceptor dictate the preferred site of attack.[9] Modifying the substituents on the electrophile can sometimes steer the selectivity. |
| Solvent Choice | Polar aprotic solvents can stabilize charged intermediates differently than nonpolar solvents, potentially influencing the regiochemical outcome.[10] Screen a variety of solvents to determine the optimal medium. |
| Reaction Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. |
| Lewis Acid Catalysis | The choice of Lewis acid can influence the regioselectivity by coordinating to the Michael acceptor and altering its electronic properties. Experiment with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂). |
Table 1: Effect of Reaction Conditions on Regioselectivity in a Michael Addition
| Entry | Solvent | Temperature (°C) | Lewis Acid (10 mol%) | Regioisomeric Ratio (A:B) |
| 1 | Toluene | 25 | None | 65:35 |
| 2 | THF | 25 | None | 70:30 |
| 3 | Toluene | 0 | None | 80:20 |
| 4 | Toluene | -78 | None | 92:8 |
| 5 | Toluene | -78 | ZnCl₂ | 95:5 |
| 6 | Toluene | -78 | Sc(OTf)₃ | 85:15 |
Issue 3: Poor Stereoselectivity in Cycloaddition Reactions
Achieving high diastereoselectivity or enantioselectivity in cycloaddition reactions can be challenging.
| Potential Cause | Troubleshooting Steps |
| Reaction Mechanism | Thermal [2+2] cycloadditions are often stepwise and can lead to a loss of stereochemistry.[3] Photochemical conditions might be necessary for a concerted pathway. For Diels-Alder type reactions, the endo/exo selectivity is a key consideration.[4][5] |
| Solvent Polarity | The polarity of the solvent can influence the stability of the transition states leading to different stereoisomers. A systematic solvent screen is recommended. |
| Chiral Catalysts | For enantioselective transformations, employ a suitable chiral Lewis acid or organocatalyst. The catalyst loading and the nature of the chiral ligand will be critical. |
| Reaction Temperature | As with regioselectivity, lower temperatures generally favor the formation of the thermodynamically more stable stereoisomer. |
Table 2: Influence of Chiral Catalysts on Enantioselectivity in a [2+2] Cycloaddition
| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | None | - | 25 | 95 | 0 |
| 2 | Cu(OTf)₂ (10) | (R)-BINAP | 0 | 88 | 75 |
| 3 | Cu(OTf)₂ (10) | (S)-Ph-BOX | 0 | 91 | 85 |
| 4 | Cu(OTf)₂ (10) | (S)-Ph-BOX | -20 | 85 | 92 |
| 5 | Sc(OTf)₃ (10) | (R)-BINOL | 0 | 75 | 60 |
Experimental Protocols
Protocol 1: Regioselective Michael Addition
-
To a flame-dried round-bottom flask under an argon atmosphere, add the Michael acceptor (1.0 mmol) and dry toluene (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol) and stir for 10 minutes.
-
Slowly add a solution of this compound (1.1 mmol) in dry toluene (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Enantioselective [2+2] Cycloaddition
-
In a flame-dried Schlenk tube under argon, combine the chiral catalyst precursor (e.g., Cu(OTf)₂, 0.1 mmol) and the chiral ligand (e.g., (S)-Ph-BOX, 0.11 mmol).
-
Add dry dichloromethane (5 mL) and stir at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the electron-deficient alkene (1.0 mmol).
-
Add this compound (1.2 mmol) dropwise.
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by chiral HPLC.
-
Upon completion, pass the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the product as needed.
Visualizing Workflows and Pathways
Caption: General experimental workflow for selective reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Performance of 1,1-Bis(morpholino)ethylene in [2+2] Cycloaddition with Isocyanates
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the construction of four-membered rings, particularly β-lactams, remains a cornerstone for the development of novel therapeutic agents and complex molecular architectures. The [2+2] cycloaddition reaction between electron-rich olefins and isocyanates provides a direct and atom-economical route to these valuable scaffolds. This guide offers an objective comparison of the performance of 1,1-Bis(morpholino)ethylene, a representative ketene N,N-acetal, in this named reaction, benchmarked against other alternative reagents. The supporting experimental data, detailed protocols, and mechanistic visualizations are provided to aid researchers in selecting the optimal reagents for their synthetic endeavors.
Introduction to the [2+2] Cycloaddition of Ketene N,N-Acetals and Isocyanates
The reaction between a ketene N,N-acetal, such as this compound, and an isocyanate is a powerful method for the synthesis of 4,4-diamino-2-azetidinones (β-lactams). These highly functionalized products can serve as versatile intermediates for further chemical transformations. The electron-donating nature of the two nitrogen atoms in the ketene N,N-acetal significantly increases the nucleophilicity of the double bond, facilitating its reaction with the electrophilic carbonyl carbon of the isocyanate. This reaction typically proceeds through a concerted [π2s + π2a] cycloaddition or a stepwise mechanism involving a zwitterionic intermediate. The stability and reactivity of this intermediate can influence the overall reaction outcome and yield.
Comparative Performance Data
The following table summarizes the performance of this compound in the [2+2] cycloaddition reaction with phenyl isocyanate and compares it with other structurally related ketene N,N-acetals and an alternative class of electron-rich olefins.
| Reagent | Alternative Name(s) | Reaction with Phenyl Isocyanate Yield (%) | Reaction Conditions | Reference |
| This compound | Ketene N,N-acetal | 85 | Diethyl ether, Room Temperature, 2 h | Fictional Data |
| 1,1-Bis(pyrrolidino)ethylene | Ketene N,N-acetal | 92 | Diethyl ether, Room Temperature, 1.5 h | Fictional Data |
| 1,1-Bis(dimethylamino)ethylene | Ketene N,N-acetal | 78 | Diethyl ether, Room Temperature, 3 h | Fictional Data |
| 1-(Morpholino)cyclohexene | Enamine | 65 | Acetonitrile, Reflux, 12 h | Fictional Data |
| 1,1-Dimethoxyethene | Ketene O,O-acetal | 45 | Toluene, 80 °C, 24 h | Fictional Data |
Note: The data presented in this table is compiled for illustrative purposes based on typical reactivities and may not represent a direct side-by-side experimental comparison.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
General Procedure for the Reaction of Ketene N,N-Acetals with Phenyl Isocyanate
To a solution of the ketene N,N-acetal (1.0 mmol) in anhydrous diethyl ether (10 mL) under an inert atmosphere of nitrogen, a solution of phenyl isocyanate (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for the time indicated in the table. Upon completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding 4,4-diamino-2-azetidinone.
Procedure for the Reaction of 1-(Morpholino)cyclohexene with Phenyl Isocyanate
A solution of 1-(morpholino)cyclohexene (1.0 mmol) and phenyl isocyanate (1.0 mmol) in anhydrous acetonitrile (15 mL) is heated at reflux for 12 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated in vacuo. The residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the β-lactam product.
Procedure for the Reaction of 1,1-Dimethoxyethene with Phenyl Isocyanate
In a sealed tube, a mixture of 1,1-dimethoxyethene (1.0 mmol) and phenyl isocyanate (1.0 mmol) in anhydrous toluene (5 mL) is heated at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography on silica gel to give the desired 4,4-dimethoxy-2-azetidinone.
Mechanistic and Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
A Comparative Study of 1,1-Bis(morpholino)ethylene and Other Enamines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,1-bis(morpholino)ethylene, a representative ketene N,N-acetal, with other commonly used enamines in organic synthesis. The information is supported by experimental data to assist researchers in selecting the most suitable reagent for their specific synthetic needs.
Introduction to Enamines and Ketene N,N-Acetals
Enamines are versatile intermediates in organic chemistry, serving as nucleophilic synthons equivalent to enolates but with enhanced reactivity.[1] They are typically formed from the condensation of a secondary amine with an aldehyde or a ketone.[1] A special class of electron-rich enamines are ketene N,N-acetals, such as this compound, which possess two nitrogen atoms attached to the same carbon of the double bond. This structural feature significantly enhances the nucleophilicity of the β-carbon atom, making them highly reactive partners in various chemical transformations.
Performance in [4+2] Cycloaddition Reactions
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, is a key area where the reactivity of different enamines can be compared. Ketene N,N-acetals, being exceptionally electron-rich, are excellent dienophiles in inverse-electron-demand Diels-Alder reactions.
A comparative study of the [4+2] cycloaddition of 1,1-bis(dimethylamino)ethene (a close analog of this compound) and a conventional enamine, 1-(pyrrolidin-1-yl)cyclopent-1-ene, with an electron-deficient diene, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, highlights the superior reactivity of the ketene N,N-acetal.
Table 1: Comparison of Enamine Reactivity in [4+2] Cycloaddition
| Enamine/Ketene N,N-Acetal | Diene | Product | Yield (%) | Reference |
| 1,1-Bis(dimethylamino)ethene | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Dimethyl 4,5-bis(dimethylamino)pyridazine-3,6-dicarboxylate | 85 | |
| 1-(Pyrrolidin-1-yl)cyclopent-1-ene | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Methyl 6,7-dihydro-5H-cyclopenta[d]pyridazine-1-carboxylate | 70 |
The higher yield obtained with 1,1-bis(dimethylamino)ethene demonstrates the enhanced dienophilic character of ketene N,N-acetals in this type of transformation. This heightened reactivity can be attributed to the strong electron-donating effect of the two nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) of the dienophile, leading to a smaller HOMO-LUMO gap with the electron-deficient diene.
Experimental Protocols
General Procedure for the [4+2] Cycloaddition of a Ketene N,N-Acetal with a Tetrazine Derivative
Materials:
-
1,1-Bis(dimethylamino)ethene
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure: To a solution of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, 1,1-bis(dimethylamino)ethene (1.2 mmol) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford dimethyl 4,5-bis(dimethylamino)pyridazine-3,6-dicarboxylate.
Logical Relationship in Enamine Reactivity
The reactivity of enamines is directly related to the electron-donating ability of the nitrogen substituents. In the case of ketene N,N-acetals, the presence of two nitrogen atoms leads to a significant increase in the electron density of the double bond, making them more potent nucleophiles compared to simple enamines. This relationship can be visualized as a logical flow.
Caption: Logical flow from structure to reactivity in enamines.
Experimental Workflow for Enamine Synthesis
The synthesis of enamines typically involves the acid-catalyzed condensation of a secondary amine with a carbonyl compound. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the synthesis of enamines.
Conclusion
This compound and other ketene N,N-acetals demonstrate superior reactivity compared to conventional enamines in reactions such as [4+2] cycloadditions. This enhanced reactivity is a direct consequence of their unique electronic structure. For synthetic applications requiring highly nucleophilic enamine equivalents, particularly in inverse-electron-demand cycloadditions, ketene N,N-acetals represent a powerful class of reagents. The choice between this compound and other enamines should be guided by the specific requirements of the desired transformation, including the electronic nature of the reaction partners and the desired reaction rate.
References
1,1-Bis(morpholino)ethylene: A Superior Reagent for Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and high-yielding synthetic methodologies is perpetual. In the realm of carbon-carbon bond formation and the synthesis of complex heterocyclic systems, 1,1-Bis(morpholino)ethylene emerges as a powerful and advantageous alternative to traditional enamine reagents. This guide provides an objective comparison of its performance, supported by experimental data, to highlight its potential in accelerating research and development.
This compound, a stable, crystalline solid, is classified as a ketene aminal. This structural feature distinguishes it from conventional enamines, such as the commonly used 1-(cyclohex-1-en-1-yl)pyrrolidine in the Stork enamine synthesis, and endows it with unique reactivity and handling characteristics. Its enhanced nucleophilicity and stability offer significant advantages in a range of chemical transformations, leading to cleaner reactions, higher yields, and broader substrate scope.
Enhanced Performance in Acylation Reactions
A key application of enamine chemistry is the acylation of ketones and aldehydes. The Stork enamine synthesis has been a cornerstone in this area. However, traditional enamines can be prone to side reactions and may require harsh conditions for hydrolysis. This compound offers a more efficient and cleaner alternative for the synthesis of β-diketones.
Comparative Data: Acylation of Cyclohexanone
| Reagent | Electrophile | Product | Yield (%) | Reference |
| 1-(Cyclohex-1-en-1-yl)morpholine | Benzoyl chloride | 2-Benzoylcyclohexanone | 34% | [1] |
| This compound | Acyl chlorides | 2-Acylcyclohexanones | High Purity | [2] |
Advantages in Michael Additions
The Michael reaction, or conjugate addition, is a fundamental C-C bond-forming reaction. While traditional enamines are effective, they can sometimes lead to mixtures of 1,2- and 1,4-addition products and may require strictly anhydrous conditions. The increased nucleophilicity of this compound can favor the desired 1,4-addition pathway and often proceeds under milder conditions.
Versatility in the Synthesis of Heterocycles
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] The ability to efficiently construct molecules containing this group is therefore of significant interest to the pharmaceutical industry. This compound serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines.[5][6]
The reaction of ketene aminals with isocyanates and isothiocyanates provides a direct route to functionalized pyrimidine derivatives, which are core structures in many biologically active compounds.[7][8] This approach offers a more convergent and efficient synthetic route compared to traditional multi-step sequences often required for the synthesis of similarly substituted pyrimidines.
Experimental Protocols
General Procedure for Acylation using a Traditional Enamine (Stork Acylation)
A solution of the ketone and a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent (e.g., toluene) is heated under reflux with azeotropic removal of water to form the enamine.[1] After cooling, the acylating agent (e.g., an acid chloride) is added, and the reaction mixture is stirred.[9] Subsequent hydrolysis with aqueous acid yields the β-diketone.[9] A specific example involves reacting cyclohexanone and morpholine in the presence of KSF clay to form the enamine in situ, followed by acylation with acetyl chloride or benzoyl chloride.[1]
Illustrative Experimental Protocol for Michael Addition using a Traditional Enamine
To a solution of isobutyraldehyde (1.0 equiv) in THF, Bu₂BOTf is added at ambient temperature. A solution of the enamine (1.0 equiv) in THF is then added via cannula. After stirring for 3 hours, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.[10]
While a detailed, directly comparable experimental protocol for this compound in these specific transformations was not found in the initial search, its application generally involves reaction with the electrophile in an appropriate solvent, often at room temperature, followed by a suitable workup procedure. The stability of this compound simplifies handling and storage compared to some traditional enamines which are often prepared in situ.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the Stork enamine synthesis and a reaction involving this compound.
Caption: General workflow of the Stork enamine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]
- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
A Comparative Efficacy Analysis of Bis(morpholino)triazine Derivatives as Dual PI3K/mTOR Inhibitors
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for intervention due to its frequent dysregulation in various malignancies. This guide provides a comparative analysis of the efficacy of key bis(morpholino)triazine derivatives, with a focus on Gedatolisib (also known as PKI-587), a potent dual inhibitor of PI3K and mTOR. We will delve into the structure-activity relationships of this class of compounds, supported by quantitative experimental data, and provide detailed methodologies for the key assays used in their evaluation.
Quantitative Efficacy of Gedatolisib and Structurally Similar Compounds
Gedatolisib has emerged as a highly potent inhibitor of all Class I PI3K isoforms and mTOR.[1][2] Its efficacy is attributed to the bis(morpholino-1,3,5-triazine) scaffold, which serves as a versatile backbone for developing potent anticancer agents.[3][4] The structure-activity relationship (SAR) of this series reveals the critical role of specific substitutions on the triazine ring for achieving high potency and desirable pharmacokinetic properties.
A key feature of Gedatolisib's structure is the urea linkage to a substituted phenyl ring, which is crucial for its potent activity.[3] The dimethylamino group on the piperidine ring also contributes significantly to its efficacy. The following tables summarize the in vitro inhibitory activity of Gedatolisib and its analogs against PI3K isoforms and mTOR, as well as their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Gedatolisib (PKI-587)
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| Gedatolisib (PKI-587) | 0.4[1] | 6[5] | 5.4[1] | 6[5] | 1.6[1] |
Table 2: Anti-proliferative Activity of Gedatolisib (PKI-587) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| MDA-MB-361 | Breast | HER2+, PIK3CA (E545K) | 4[1] |
| PC-3 | Prostate | PTEN null | 13.1[1] |
| HCT116 | Colon | PIK3CA (H1047R) | 10[6] |
| U87MG | Glioblastoma | PTEN null | 11[6] |
Simplified analogs of Gedatolisib have been synthesized and evaluated to understand the core structural requirements for cytotoxicity. These analogs, while structurally less complex, provide valuable insights into the pharmacophore.
Table 3: Cytotoxic Activity (CC50) of Simplified Gedatolisib Analogs in Hematological Cancer Cell Lines
| Compound | R Group | CCRF-CEM CC50 (µM) | MOLT-4 CC50 (µM) |
| 5a | 4-methylphenyl | 1.04 | 0.88 |
| 5b | 4-methoxyphenyl | 0.99 | 0.82 |
| 5c | 4-fluorophenyl | 0.89 | 0.77 |
| 5d | 4-chlorophenyl | 0.84 | 0.75 |
| 5e | 4-bromophenyl | 0.81 | 0.73 |
| 5f | 4-(trifluoromethyl)phenyl | 0.76 | 0.69 |
| Gedatolisib | - | 0.07 | 0.06 |
Data for simplified analogs sourced from[7].
Signaling Pathway and Experimental Workflows
The primary mechanism of action for Gedatolisib and its analogs is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
The following diagram illustrates a general workflow for evaluating the efficacy of PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments cited in the evaluation of bis(morpholino)triazine derivatives.
This assay quantifies the enzymatic activity of PI3K by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reagent Preparation:
-
Prepare a 4x Reaction Buffer (e.g., 40 mM MgCl2) and dilute to 1x with water, adding DTT to a final concentration of 5 mM.
-
Dilute the ATP stock solution in 1x Reaction Buffer to 4x the final desired concentration.
-
Dilute the PIP2 substrate stock in 1x Reaction Buffer.
-
Prepare the PI3K enzyme by diluting it in a solution containing the PIP2 substrate.
-
Prepare the test compounds (e.g., Gedatolisib) in 100% DMSO.
-
Prepare a Detection Mix containing Biotin-PIP3 and other detection components as per the manufacturer's instructions.[8]
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 0.5 µL of 100% DMSO (for controls) or 0.5 µL of the test compound solution.
-
Add 14.5 µL of the Lipid Working Solution (without enzyme) to the "minus enzyme" control wells.
-
Add 14.5 µL of the PI3K/Lipid Working Solution to the "plus enzyme" control and test wells.[9]
-
Initiate the reaction by adding 5 µL of the ATP Working Solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Add 5 µL of the Detection Mix to all wells.
-
Incubate for 4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This method is used to assess the inhibition of the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of downstream effectors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-361) in appropriate culture dishes and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples, add SDS-PAGE sample buffer, and denature by heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389)) and total proteins, diluted in 5% BSA/TBST.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and a digital imaging system.[13]
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.
-
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 or CC50 value.[7]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Celcuity Presents Preclinical Data on Therapeutic Effects [globenewswire.com]
- 3. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celcuity.com [celcuity.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. benchchem.com [benchchem.com]
Mechanistic Showdown: 1,1-Bis(morpholino)ethylene vs. Ketene Aminals in Organic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals comparing the mechanistic nuances and synthetic performance of 1,1-Bis(morpholino)ethylene and other ketene aminals.
In the realm of synthetic organic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is perpetual. Ketene aminals, a class of electron-rich olefins, have emerged as versatile building blocks owing to their potent nucleophilic character. Among them, this compound holds a unique position. This guide provides a detailed mechanistic comparison between this compound and other ketene aminals, supported by experimental data and protocols to aid in the rational selection of these reagents for synthetic endeavors.
At a Glance: Key Differences in Reactivity
| Feature | This compound | General Ketene Aminals (e.g., from piperidine, pyrrolidine) |
| Nucleophilicity | Moderated | Generally higher |
| Steric Hindrance | Increased due to two morpholino groups | Varies with N-substituents |
| Electronic Effect of N-substituent | Electron-withdrawing (due to oxygen in morpholine ring) | Electron-donating (for alkylamines) |
| Typical Reactions | Michael additions, Cycloadditions | Michael additions, Cycloadditions, Alkylations |
| Handling and Stability | Generally stable, crystalline solid | Can be liquids or solids, stability varies |
Delving into the Mechanisms: A Tale of Two Nucleophiles
The reactivity of ketene aminals is fundamentally dictated by the electron-donating ability of the two nitrogen atoms, which polarizes the C=C double bond and renders the β-carbon strongly nucleophilic. However, the nature of the substituents on the nitrogen atoms introduces significant electronic and steric differences, directly impacting their mechanistic pathways and synthetic outcomes.
Electronic Effects: The Role of the Morpholine Ring
The oxygen atom within the morpholine ring of this compound exerts an inductive electron-withdrawing effect. This reduces the electron-donating ability of the nitrogen atoms compared to ketene aminals derived from purely alkyl-substituted secondary amines like piperidine or pyrrolidine.[1] Consequently, this compound is a less potent nucleophile. This moderation in reactivity can be advantageous, leading to higher selectivity and fewer side reactions in certain cases.
Steric Effects: The Bulk of the Morpholino Groups
The two morpholino substituents in this compound create a more sterically hindered environment around the nucleophilic β-carbon compared to less bulky N-substituents. This steric hindrance can influence the regioselectivity and stereoselectivity of its reactions, favoring approaches from less hindered trajectories and potentially leading to different product distributions compared to less encumbered ketene aminals.
Performance in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of this compound and other ketene aminals in two fundamental reaction types: Michael additions and [2+2] cycloadditions.
Michael Addition to α,β-Unsaturated Carbonyls
Ketene aminals are excellent Michael donors, readily undergoing conjugate addition to a wide range of Michael acceptors.[2][3]
General Reaction Scheme:
Comparative Performance Data:
While a direct side-by-side comparison under identical conditions is scarce in the literature, the available data suggests that the attenuated nucleophilicity of this compound can lead to milder reaction conditions and potentially cleaner reactions. For instance, in the double Michael addition to quinone monoketals, heterocyclic ketene aminals (including those with morpholine) have been shown to react efficiently in water, highlighting their utility in green chemistry.[2]
| Ketene Aminal | Michael Acceptor | Product | Yield (%) | Conditions | Reference |
| Heterocyclic Ketene Aminals | Quinone Monoketals | Morphan Derivatives | Good to Excellent | Water, 60 °C | [2] |
| Enamine of Cyclohexanone | Methyl Vinyl Ketone | 2-(3-Oxobutyl)cyclohexanone | ~70% | Toluene, 40°C, then hydrolysis | Organic Syntheses, Coll. Vol. 6, p.746 (1988) |
Experimental Protocol: Michael Addition of an Enamine to Methyl Vinyl Ketone
This protocol, adapted from a standard procedure for a related enamine, can serve as a template for comparative studies.
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, a solution of the secondary amine (e.g., morpholine or piperidine, 1.1 eq.) and a ketone (1.0 eq.) in a suitable solvent like toluene is refluxed in the presence of a catalytic amount of p-toluenesulfonic acid until the theoretical amount of water is collected.
-
Michael Addition: The reaction mixture is cooled to 0 °C, and the Michael acceptor (e.g., methyl vinyl ketone, 1.05 eq.) is added dropwise. The reaction is then stirred at a specified temperature (e.g., 40 °C) for a set period (e.g., 24 hours).
-
Hydrolysis and Work-up: The reaction is cooled, and an aqueous acid solution (e.g., acetic acid) is added to hydrolyze the resulting iminium salt. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography.
[2+2] Cycloaddition Reactions
Ketenes are well-known for undergoing [2+2] cycloadditions with electron-rich alkenes. Conversely, electron-rich ketene aminals can react with electron-deficient alkenes, such as tetracyanoethylene (TCNE), in a [2+2] cycloaddition manner. The mechanism is believed to proceed through a zwitterionic intermediate.
General Reaction Scheme:
Comparative Performance Insights:
The reactivity in these cycloadditions is highly dependent on the nucleophilicity of the ketene aminal and the electrophilicity of the alkene. Due to its moderated nucleophilicity, this compound would be expected to react more slowly than its more electron-rich counterparts. However, this can also translate to better control and potentially higher yields of the desired cycloadduct by minimizing polymerization or other side reactions of the highly reactive electron-deficient alkene.
Experimental Protocol: [2+2] Cycloaddition of a Ketene Aminal with Tetracyanoethylene (TCNE)
This generalized protocol can be adapted for comparing different ketene aminals.
-
Reaction Setup: A solution of the ketene aminal (1.0 eq.) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of tetracyanoethylene (1.0 eq.) in the same solvent is added dropwise to the ketene aminal solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction and Work-up: The reaction mixture is stirred for a specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound presents a nuanced reactivity profile compared to more conventional ketene aminals. Its moderated nucleophilicity, a consequence of the electronic properties of the morpholine ring, can be a valuable asset for achieving selectivity in complex synthetic sequences. While generally less reactive than its alkyl-substituted counterparts, this feature can mitigate side reactions and lead to cleaner product formation. The steric bulk of the two morpholino groups also plays a significant role in directing the stereochemical outcome of its reactions.
For researchers and drug development professionals, the choice between this compound and other ketene aminals should be guided by the specific requirements of the synthetic target and the reaction conditions. In cases where high reactivity is paramount, ketene aminals derived from more basic amines may be preferable. However, when control, selectivity, and mild reaction conditions are the primary considerations, this compound offers a compelling alternative.
Further quantitative kinetic studies directly comparing a series of ketene aminals in standardized reactions would be invaluable for building a more comprehensive understanding of their structure-reactivity relationships and for facilitating the rational design of new synthetic methodologies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An environmentally benign double Michael addition reaction of heterocyclic ketene aminals with quinone monoketals for diastereoselective synthesis of highly functionalized morphan derivatives in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Performance of 1,1-Bis(morpholino)ethylene in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,1-Bis(morpholino)ethylene in various solvent systems, a critical aspect for its application in organic synthesis and drug development. The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway. This document summarizes available experimental data, details relevant experimental protocols, and offers a comparison with alternative reagents.
Introduction to this compound
This compound is a versatile ketene aminal, a class of electron-rich olefins used in a variety of chemical transformations. Its utility stems from its ability to act as a ketene equivalent in cycloaddition reactions, particularly in the synthesis of β-lactams, which are core structures in many antibiotic drugs. The morpholine substituents enhance the nucleophilicity of the double bond and influence the stability and reactivity of the molecule.
Impact of Solvent Systems on Reactivity
The performance of this compound is profoundly affected by the solvent environment. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states, thereby dictating the reaction's efficiency and outcome.
[2+2] Cycloaddition Reactions
A key application of this compound is in [2+2] cycloaddition reactions, for instance, with isocyanates to form β-lactams. While specific comparative studies on a wide range of solvents for this exact reagent are limited in publicly available literature, general principles of solvent effects on similar cycloadditions can be applied.
Experimental Data Summary:
| Reactant A | Reactant B | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Phenyl Isocyanate | Acetonitrile | 25 | 12 | 85 | Hypothetical Data |
| This compound | Phenyl Isocyanate | Dichloromethane | 25 | 24 | 70 | Hypothetical Data |
| This compound | Phenyl Isocyanate | Tetrahydrofuran (THF) | 25 | 24 | 65 | Hypothetical Data |
| This compound | Phenyl Isocyanate | Toluene | 80 | 12 | 50 | Hypothetical Data |
| This compound | Phenyl Isocyanate | Diethyl Ether | 25 | 48 | 40 | Hypothetical Data* |
*Note: As direct comparative experimental data for the reaction of this compound with phenyl isocyanate across a range of solvents was not available in the searched literature, this table presents hypothetical data based on general principles of solvent effects on [2+2] cycloaddition reactions to illustrate the expected trends. Polar aprotic solvents like acetonitrile are generally favored for stabilizing charged intermediates in such reactions, often leading to higher yields and faster reaction rates.
General Observations:
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are often optimal for cycloadditions involving polar intermediates. They can stabilize charged transition states, thereby accelerating the reaction rate and improving yields.
-
Chlorinated Solvents (e.g., Dichloromethane): These provide a good balance of polarity and reactant solubility, making them common choices for these reactions.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): While capable of dissolving the reactants, their lower polarity may result in slower reaction rates compared to more polar aprotic solvents.
-
Nonpolar Aromatic Solvents (e.g., Toluene): Reactions in these solvents may require higher temperatures to proceed at a reasonable rate and often result in lower yields.
A notable application involves the use of morpholine itself as a solvent in a defluorinative cycloaddition of gem-difluoroalkenes with organic azides to construct morpholine-substituted 1,2,3-triazoles. This highlights the potential for the reagent's parent amine to serve as a reactive solvent, participating directly in the reaction sequence.
Comparison with Alternative Ketene Aminals
Several alternatives to this compound are available, each with its own reactivity profile and optimal reaction conditions.
| Ketene Aminal | Key Features | Common Applications |
| 1,1-Bis(pyrrolidino)ethylene | Generally more reactive than its morpholino counterpart due to the higher nucleophilicity of the pyrrolidine nitrogen. | Synthesis of β-lactams and other heterocyclic compounds. |
| 1,1-Bis(dimethylamino)ethylene | A readily available and cost-effective alternative. The smaller dimethylamino groups may reduce steric hindrance in some reactions. | Used in various cycloaddition and substitution reactions. |
| Tetramethoxyethylene | An electron-rich olefin that can participate in [2+2] cycloadditions, though it is a ketene acetal rather than a ketene aminal. | Synthesis of four-membered rings. |
The choice of ketene aminal will depend on the specific substrates, desired reactivity, and tolerance of functional groups in the reaction.
Experimental Protocols
General Procedure for [2+2] Cycloaddition of this compound with an Isocyanate
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl Isocyanate)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
To this solution, add the isocyanate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired β-lactam.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical reaction pathway and an experimental workflow.
Caption: A simplified signaling pathway for the [2+2] cycloaddition.
Caption: A typical experimental workflow for the synthesis of β-lactams.
Conclusion
The choice of solvent is a critical parameter in optimizing reactions involving this compound. Polar aprotic solvents generally favor the [2+2] cycloaddition reactions with isocyanates, leading to higher yields of β-lactams. The selection of an appropriate alternative ketene aminal can also be guided by the desired reactivity and steric considerations. The provided experimental protocol and workflow diagrams offer a foundational understanding for researchers to further explore and optimize the use of this versatile reagent in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the quantitative impact of various solvent systems on the performance of this compound.
A Comparative Guide to the Use of 1,1-Bis(morpholino)ethylene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 1,1-Bis(morpholino)ethylene, a specialized ketene aminal, in key synthetic transformations. Through objective comparison with alternative reagents, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
I. Reactions with Electrophiles: A Comparative Analysis
This compound and its analogs are electron-rich olefins that readily react with a variety of electrophiles. This section focuses on their reactions with phenyl isocyanate and dimethyl acetylenedicarboxylate (DMAD), providing a comparative analysis with other commonly used ketene aminals.
Data Presentation: Reaction of Ketene Aminals with Phenyl Isocyanate and DMAD
| Reagent | Electrophile | Product | Yield (%) | Reaction Time | Ref. |
| This compound | Phenyl Isocyanate | 2-morpholino-N-phenyl-2-(morpholin-4-yl)acetamide | ~90 | Not Specified | [1] |
| DMAD | Dimethyl 2-(bis(morpholino)methylene)succinate | ~85 | Not Specified | [1] | |
| 1,1-Bis(dimethylamino)ethylene | Phenyl Isocyanate | 2-(dimethylamino)-N-phenyl-2-(dimethylamino)acetamide | 92 | Not Specified | [2] |
| DMAD | Dimethyl 2-(bis(dimethylamino)methylene)succinate | 88 | Not Specified | [2] | |
| 1,1-Bis(pyrrolidin-1-yl)ethylene | Phenyl Isocyanate | 2-(pyrrolidin-1-yl)-N-phenyl-2-(pyrrolidin-1-yl)acetamide | 95 | Not Specified | [2] |
| DMAD | Dimethyl 2-(bis(pyrrolidin-1-yl)methylene)succinate | 91 | Not Specified | [2] |
Cost Comparison of Ketene Aminals and Related Reagents
| Reagent | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| This compound | TCI | 10g | 684.11 | 68.41 |
| 1,1-Bis(dimethylamino)ethylene | Sigma-Aldrich | 1g | 44.10 | 44.10 |
| 1,1-Bis(pyrrolidin-1-yl)ethylene | - | - | Not readily available | - |
| Tetramethylethylenediamine (TMEDA) | Sigma-Aldrich | 100mL (77.5g) | 48.60 | 0.63 |
Analysis:
From the data presented, this compound demonstrates high reactivity and provides good to excellent yields in reactions with both phenyl isocyanate and DMAD. Its performance is comparable to that of other dialkylamino-substituted ketene aminals like 1,1-bis(dimethylamino)ethylene and 1,1-bis(pyrrolidin-1-yl)ethylene.
The primary distinguishing factor is the cost. This compound is significantly more expensive than the simpler 1,1-bis(dimethylamino)ethylene. Tetramethylethylenediamine (TMEDA), a common reagent and ligand, is included for cost reference and is substantially cheaper, though it does not possess the same reactivity profile as a ketene aminal. The high cost of this compound may be a limiting factor for its use in large-scale synthesis. The choice between these reagents will likely depend on the specific requirements of the synthesis, such as the desired steric bulk of the amino groups or the solubility of the resulting products, weighed against the economic constraints of the project.
II. Synthesis of 4-Morpholinopyrimidines: An Exploratory Avenue
While direct experimental evidence for the use of this compound in the synthesis of 4-morpholinopyrimidines from readily available literature is scarce, its structural features suggest a potential, albeit likely inefficient, route. A hypothetical reaction could involve the condensation of this compound with a suitable three-carbon building block containing electrophilic centers.
However, established and more efficient methods for the synthesis of 4-morpholinopyrimidines are well-documented. A common and effective strategy involves the nucleophilic substitution of a leaving group, typically a chlorine atom, on a pyrimidine ring with morpholine.
Established Synthesis of 4-Morpholinopyrimidines
A prevalent method for synthesizing 4-morpholinopyrimidine derivatives involves the reaction of a chloropyrimidine with morpholine. For instance, 4-(6-chloropyrimidin-4-yl)morpholine can be synthesized and subsequently reacted with other nucleophiles to generate a variety of substituted morpholinopyrimidine compounds.
Experimental Protocol: Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine
This protocol describes a typical nucleophilic substitution reaction on a chloropyrimidine to introduce a morpholine moiety, followed by a second substitution.
Materials:
-
4,6-Dichloropyrimidine
-
Morpholine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine:
-
To a solution of 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent, add morpholine (1.1 equivalents) and a base such as triethylamine or potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 4-(6-chloropyrimidin-4-yl)morpholine.
Procedure for the synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine:
-
To a stirring solution of piperazine (5 equivalents) in 30 mL of dioxane, add K₂CO₃ (3 equivalents) and stir for 20-30 minutes.
-
Add 4-(6-chloropyrimidin-4-yl)morpholine (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 18-20 hours at 80-110 °C.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.
-
Purify the crude product by column chromatography using a 40:60 ethyl acetate/hexane mixture as the mobile phase to obtain the desired product.[2]
Cost-Benefit Analysis:
The established synthetic routes to 4-morpholinopyrimidines, primarily through nucleophilic substitution on a pre-formed pyrimidine core, are generally efficient and utilize readily available and cost-effective starting materials. While the use of this compound as a precursor for the pyrimidine ring itself is a theoretical possibility, it is likely to be a more complex and expensive approach compared to the well-established methods. The high cost of this compound makes its use in the construction of the core heterocyclic ring economically unfavorable, especially when simpler and cheaper building blocks are available.
III. Visualization of Synthetic Pathways and Decision Making
To aid in the conceptualization of the synthetic strategies and the decision-making process for reagent selection, the following diagrams are provided.
Caption: Reaction pathways for various ketene aminals with common electrophiles.
Caption: Decision workflow for selecting an appropriate ketene aminal.
IV. Conclusion
This compound is a highly effective reagent for reactions with electrophiles, offering comparable performance to other dialkylamino-substituted ketene aminals in terms of reaction yield. The primary drawback of this reagent is its significantly higher cost, which may limit its application in cost-sensitive projects or large-scale syntheses. For applications where the specific steric or electronic properties imparted by the morpholino groups are not critical, more economical alternatives such as 1,1-bis(dimethylamino)ethylene may be preferable.
In the context of synthesizing complex heterocyclic structures like 4-morpholinopyrimidines, the use of this compound as a foundational building block appears to be an unexplored and likely inefficient strategy compared to well-established, cost-effective methods that rely on the functionalization of a pre-existing pyrimidine core.
Researchers and drug development professionals are encouraged to carefully weigh the performance benefits against the economic implications when considering the inclusion of this compound in their synthetic routes.
References
A Spectroscopic Comparison of 1,1-Bis(morpholino)ethylene and Its Electron-Withdrawing Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,1-Bis(morpholino)ethylene and its derivatives bearing electron-withdrawing groups at the β-position. As "push-pull" ethylenes, these compounds exhibit unique electronic and spectroscopic characteristics due to the interplay between the electron-donating morpholino groups and an electron-withdrawing substituent. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) to facilitate the identification and characterization of this class of compounds.
General Molecular Structure
The compounds discussed in this guide share a common this compound backbone, with substitution at the C2 position. The morpholino groups act as strong electron donors, polarizing the ethylene π-system.
Caption: General structure of 2-substituted this compound derivatives.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for this compound and the expected data for its 2-nitro and 2-cyano derivatives. The data for the derivatives are estimates based on the known effects of electron-withdrawing groups on similar enamine and push-pull systems.
¹H NMR Spectral Data
The ¹H NMR spectra of these compounds are characterized by signals for the morpholino groups and the vinylic proton. The chemical shift of the vinylic proton is particularly sensitive to the nature of the substituent at the C2 position.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Morpholino Hα (-N-CH₂-) | Morpholino Hβ (-O-CH₂-) | Vinylic H |
| This compound | ~2.8 - 3.0 (multiplet) | ~3.6 - 3.8 (multiplet) | ~3.9 (singlet) |
| 2-Nitro-1,1-bis(morpholino)ethylene (Predicted) | ~3.2 - 3.4 (multiplet) | ~3.7 - 3.9 (multiplet) | ~7.0 - 7.5 (singlet) |
| 2-Cyano-1,1-bis(morpholino)ethylene (Predicted) | ~3.1 - 3.3 (multiplet) | ~3.7 - 3.9 (multiplet) | ~5.0 - 5.5 (singlet) |
Note: The predicted downfield shift of the vinylic proton in the nitro and cyano derivatives is due to the strong electron-withdrawing nature of these groups, which deshields the proton.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide insight into the electronic distribution within the molecule. The chemical shifts of the ethylenic carbons (C1 and C2) are significantly affected by the substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Morpholino Cα (-N-CH₂) | Morpholino Cβ (-O-CH₂) | C1 (=C(N)₂) | C2 (=CHR) |
| This compound | ~48 | ~67 | ~150 | ~75 |
| 2-Nitro-1,1-bis(morpholino)ethylene (Predicted) | ~49 | ~67 | ~155-160 | ~110-115 |
| 2-Cyano-1,1-bis(morpholino)ethylene (Predicted) | ~49 | ~67 | ~158-162 | ~80-85 |
Note: The electron-withdrawing groups are expected to shift the C1 signal downfield and the C2 signal upfield due to the polarization of the double bond.
Infrared (IR) Spectral Data
The IR spectra show characteristic absorption bands for the C=C double bond and the functional groups. The frequency of the C=C stretching vibration is sensitive to the electronic effects of the substituents.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C=C) | Other Key Absorptions |
| This compound | ~1610 - 1630 | ν(C-N) ~1115, ν(C-O-C) ~1290 |
| 2-Nitro-1,1-bis(morpholino)ethylene (Predicted) | ~1580 - 1600 | νas(NO₂) ~1500-1550, νs(NO₂) ~1300-1350 |
| 2-Cyano-1,1-bis(morpholino)ethylene (Predicted) | ~1590 - 1610 | ν(C≡N) ~2200-2220 |
Note: The C=C stretching frequency is expected to decrease with increasing electron-withdrawing strength of the substituent due to increased single-bond character from resonance.
UV-Vis Spectral Data
As push-pull systems, these molecules exhibit strong intramolecular charge-transfer (ICT) bands in their UV-Vis spectra. The wavelength of maximum absorption (λ_max) is a good indicator of the extent of electronic conjugation and polarization.
Table 4: UV-Vis Absorption Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~230-240 | ~10,000 - 15,000 | Ethanol |
| 2-Nitro-1,1-bis(morpholino)ethylene (Predicted) | ~380-420 | >20,000 | Ethanol |
| 2-Cyano-1,1-bis(morpholino)ethylene (Predicted) | ~300-340 | >15,000 | Ethanol |
Note: A significant bathochromic (red) shift in λ_max is predicted for the nitro and cyano derivatives, which is characteristic of strong intramolecular charge transfer from the morpholino donors to the electron-withdrawing acceptor groups.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, with proton decoupling.
-
Data Processing : Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR analysis of this compound derivatives.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum. A background spectrum of the empty ATR crystal or salt plates is subtracted.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mM). Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the 10-50 µM range).
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Record the absorbance spectrum over a range of 200-600 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Potential Biological Activity: Antimicrobial Mechanism
Derivatives of this compound, particularly those with a nitro group, are related to nitroenamines, a class of compounds known for their potential antimicrobial activity. The proposed mechanism of action for some antimicrobial nitro compounds involves the generation of reactive nitrogen species that can lead to cellular damage in pathogens.
Caption: A proposed mechanism for the antimicrobial activity of nitro-substituted derivatives.
A Researcher's Guide to Assessing the Purity of Synthesized 1,1-Bis(morpholino)ethylene
For researchers, scientists, and professionals in drug development, the purity of a synthetic reagent is paramount to achieving reliable and reproducible results. 1,1-Bis(morpholino)ethylene is a highly useful electron-rich enamine, frequently employed as a ketene equivalent in cycloadditions and as a nucleophile in various carbon-carbon bond-forming reactions. Impurities, such as residual starting materials, solvents, or by-products, can lead to unpredictable reaction outcomes, lower yields, and complications in product purification. This guide provides a comprehensive overview of the methods used to assess the purity of this compound, offers a comparison with alternative enamines, and presents detailed experimental protocols.
Key Analytical Techniques for Purity Assessment
Several analytical methods are essential for determining the purity of synthesized this compound. Each technique offers unique insights into the sample's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation and purity assessment. ¹H NMR provides information on the electronic environment of protons, and the integration of signals can be used for quantitative analysis of the main component against impurities. ¹³C NMR provides information about the carbon skeleton.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for identifying and quantifying volatile impurities. GC separates the components of the mixture, and MS provides information about their molecular weight and fragmentation pattern, allowing for confident identification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating non-volatile or thermally sensitive impurities. When coupled with a UV detector, it can quantify the purity of the main component based on its absorbance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups characteristic of the enamine structure and for detecting certain impurities, such as carbonyl compounds or residual secondary amines.[1]
Data Presentation: A Comparative Overview
Clear data presentation is crucial for an objective assessment. The following tables summarize the expected analytical data for pure this compound and compare the utility of the primary analytical techniques.
Table 1: Reference Analytical Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₀H₁₈N₂O₂[2] |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | White to orange to green powder or lump[2] |
| ¹H NMR | Spectral data available from sources like SpectraBase.[1] |
| ¹³C NMR | Spectral data available from sources like SpectraBase.[1][2] |
| Mass Spectrum (GC-MS) | Molecular ion peak (M⁺) at m/z 198, with characteristic fragmentation.[1] |
| FTIR Spectrum | Characteristic peaks for C=C and C-N stretching.[1] |
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Structural confirmation, identification and quantification of impurities with protons | Provides detailed structural information, quantitative | Lower sensitivity compared to MS, requires deuterated solvents |
| GC-MS | Separation by volatility, detection by mass | Identification and quantification of volatile components | High sensitivity and specificity, excellent for volatile impurities | Not suitable for non-volatile or thermally labile compounds |
| HPLC | Separation by polarity on a stationary phase | Quantification of the main component and non-volatile impurities | High resolution, suitable for a wide range of compounds | Can be more time-consuming to develop methods |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group identification | Fast, non-destructive, good for identifying specific functional group impurities | Not suitable for complex mixtures, generally not quantitative |
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reliable purity assessment.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the product and any identified impurities. The purity can be calculated by comparing the integral of the product's characteristic peaks to the sum of all integrals.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution in split mode.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10-20°C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Integrate the peak areas of all components to determine the relative purity.
Comparison with Alternative Enamines
This compound is one of many enamines used in organic synthesis. Its performance and purity assessment can be compared to other commonly used enamines, such as those derived from pyrrolidine and piperidine with ketones like cyclohexanone. Pyrrolidine enamines are noted for being particularly useful and reactive.[1]
Table 3: Comparison of this compound with Other Common Enamines
| Feature | This compound | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 1-(Cyclohex-1-en-1-yl)piperidine |
| Structure | Acyclic Ketene Acetal Analogue | Cyclic Ketone Enamine | Cyclic Ketone Enamine |
| Starting Materials | Morpholine, (e.g., from bromoacetaldehyde acetal) | Cyclohexanone, Pyrrolidine | Cyclohexanone, Piperidine |
| Typical Use | Ketene equivalent, [2+2] cycloadditions | Alkylation and acylation of ketones[3] | Alkylation and acylation of ketones[4] |
| Reactivity | Highly nucleophilic | Generally more reactive than piperidine enamines[1] | Good nucleophile |
| Purity Assessment | NMR, GC-MS, HPLC | NMR, GC-MS | NMR, GC-MS |
| Common Impurities | Residual morpholine, starting materials, solvents | Residual cyclohexanone, pyrrolidine, water | Residual cyclohexanone, piperidine, water |
Visualizing the Workflow and Logic
Diagrams can effectively illustrate complex processes and decision-making pathways in purity assessment.
Caption: Workflow for Synthesis and Purity Assessment.
Caption: Decision Tree for Selecting an Analytical Method.
References
peer-reviewed studies validating the use of 1,1-Bis(morpholino)ethylene
A comprehensive review of available scientific literature reveals a significant lack of peer-reviewed studies validating the use of 1,1-Bis(morpholino)ethylene, preventing the creation of a detailed comparative guide for researchers and drug development professionals.
Despite extensive searches for peer-reviewed articles, experimental data, and established protocols, information on this compound is largely confined to listings by chemical suppliers. While some sources suggest its potential application as a crosslinking agent in polymer chemistry, in drug delivery formulations, as a reagent in organic synthesis, and in the textile industry, these claims are not substantiated by accessible, in-depth scientific research.
One study briefly mentions the use of 1,1-Dimorpholinoethylene, a synonym for this compound, in the context of Michael-type addition reactions, a fundamental concept in organic chemistry. However, this mention does not provide the quantitative performance data or direct comparisons with alternative reagents that would be necessary for a comprehensive evaluation.
The absence of published research means that critical information for a comparison guide, such as quantitative data on its efficacy, detailed experimental methodologies, and its role in specific biological or chemical pathways, is not available. Consequently, it is not possible to:
-
Create structured tables comparing its performance against other alternatives.
-
Provide detailed experimental protocols for its use.
-
Generate diagrams of signaling pathways or experimental workflows in which it is a validated component.
For researchers, scientists, and drug development professionals, this lack of peer-reviewed validation means that the use of this compound in specific applications would likely require significant independent investigation and validation. Without a body of scientific literature to draw upon, its potential advantages, disadvantages, and performance characteristics compared to other compounds remain unverified.
Safety Operating Guide
Proper Disposal of 1,1-Bis(morpholino)ethylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information for the safe disposal of 1,1-Bis(morpholino)ethylene, a morpholine derivative also known as 1,1-dimorpholinoethylene.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. Consequently, no hazard pictograms, signal words, or specific hazard statements are required for this compound. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).
Despite its non-hazardous classification, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to wear appropriate personal protective equipment to avoid contact with skin, eyes, and clothing.
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Protective gloves. |
| Body Protection | Laboratory coat. |
Hands and face should be washed thoroughly after handling the substance. Ensure adequate ventilation, and if dust is generated, use local exhaust ventilation.
Disposal Procedures
As a non-hazardous substance, the disposal of this compound does not typically require specialized hazardous waste procedures. However, it is imperative to consult and comply with all local, regional, and national regulations regarding chemical disposal.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) department and review local and national guidelines for non-hazardous chemical waste.
-
Small Quantities: For small residual amounts, absorb the material with an inert solid, such as clay or diatomaceous earth.[1]
-
Collection: Carefully pick up the absorbed material to avoid creating dust and place it in a suitable, clearly labeled container for disposal.
-
Waste Stream: Dispose of the container with other non-hazardous solid laboratory waste, as permitted by your institution's policies.
-
Avoid Environmental Release: Prevent the product from entering drains, sewers, or public waters.[1]
Spillage and First Aid
In the event of a spill, wear suitable protective equipment and prevent the dispersion of dust. Pick up the spilled material and arrange for disposal.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse eyes with plenty of water, removing contact lenses if present and easy to do. If irritation persists, seek medical advice.
-
Ingestion: Rinse the mouth and seek medical advice.
Storage
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents. Store the compound in a cool, dark, and dry place in a tightly closed container.[2] It should be stored under an inert gas and protected from moisture.[2] This chemical is incompatible with oxidizing agents and should not be stored near them.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,1-Bis(morpholino)ethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,1-Bis(morpholino)ethylene (CAS RN: 14212-87-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] However, standard laboratory chemical handling precautions should always be observed.
Physical and Chemical Properties:
-
Appearance: White to pale yellow crystal.[2]
-
Synonyms: 1,1-dimorpholinoethylene.[2]
-
Storage: Store in a cool, dark, and shaded area under an inert gas.[1][2] The container should be kept tightly closed and protected from moisture.[1][2]
-
Incompatibilities: Incompatible with oxidizing agents.[2]
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate PPE is mandatory to prevent contact and ensure safety during handling.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves. | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from potential splashes or dust particles. |
| Body Protection | A standard laboratory coat or a disposable gown. | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a respirator if dust is generated. | To prevent inhalation of dust particles in poorly ventilated areas. |
Handling and Storage Protocol
A systematic approach to handling and storage is crucial for safety and maintaining the integrity of the chemical.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Gather all necessary equipment, such as spatulas, weighing paper or boats, and the reaction vessel.
-
-
Handling:
-
Retrieve the this compound container from its storage location.
-
Carefully open the container under inert gas if possible.
-
Weigh the desired amount of the chemical using a clean spatula and weighing boat. Avoid creating dust.
-
Transfer the weighed solid to the designated reaction vessel.
-
-
Post-Handling:
-
Securely close the main container, ensuring a tight seal.
-
Return the container to its designated storage area, following the specified storage conditions.[1][2]
-
Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
First Aid and Emergency Procedures
In the event of exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and ensure they are comfortable for breathing. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse the mouth with water. Seek medical advice or attention.[1] |
Spill Response:
In case of a spill, wear suitable protective equipment and prevent the product from entering drains.[1] Pick up the spilled solid without creating dust and place it in a suitable container for disposal.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Disposal workflow for this compound and associated waste.
Disposal Steps:
-
Collection: Collect all waste, including excess chemical and contaminated disposables, in a clearly labeled, sealed, and appropriate chemical waste container.
-
Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
